Product packaging for Methyl 3-formyl-1H-indazole-5-carboxylate(Cat. No.:CAS No. 797804-50-3)

Methyl 3-formyl-1H-indazole-5-carboxylate

Cat. No.: B1532952
CAS No.: 797804-50-3
M. Wt: 204.18 g/mol
InChI Key: ASNIOVVZBFNGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-formyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B1532952 Methyl 3-formyl-1H-indazole-5-carboxylate CAS No. 797804-50-3

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIOVVZBFNGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650581
Record name Methyl 3-formyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797804-50-3
Record name Methyl 3-formyl-2H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-formyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-formyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide will cover its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and delve into detailed synthetic methodologies. Furthermore, it will explore the reactivity of the indazole core, with a particular focus on the functionalization of the 3-formyl and 5-carboxylate groups. The significance of this compound in drug discovery will be highlighted through a discussion of its applications as a scaffold for the development of therapeutic agents, particularly kinase inhibitors. This guide aims to be an essential resource for researchers and scientists working in the field of drug development and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold." This term reflects its ability to bind to a wide range of biological targets with high affinity, making it a valuable core structure in the design of novel therapeutic agents. The unique electronic properties and conformational flexibility of the indazole nucleus allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities.

Core Compound Profile: this compound

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
CAS Number 797804-50-3[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1]
Appearance White crystalline solid (predicted)[2]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide; sparingly soluble in water (predicted for the parent carboxylic acid).[2][2]
Melting Point Approximately 210-216 °C (for the parent carboxylic acid).[2][2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indazole core followed by functional group manipulation. A plausible and commonly employed strategy involves the synthesis of a suitable indazole precursor, followed by the introduction of the formyl group at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C3-formyl group, leading back to Methyl 1H-indazole-5-carboxylate as a key intermediate. This intermediate can be synthesized from commercially available starting materials.

G Target Molecule This compound Intermediate_1 Methyl 1H-indazole-5-carboxylate Target Molecule->Intermediate_1 Formylation Starting_Materials Substituted Anthranilic Acid Derivative Intermediate_1->Starting_Materials Indazole Ring Formation G cluster_0 This compound cluster_1 Derivatization Start Core Scaffold Func_1 3-Formyl Group (Reductive Amination, etc.) Start->Func_1 Func_2 5-Ester Group (Amidation, etc.) Start->Func_2 Func_3 1-NH Group (Alkylation, etc.) Start->Func_3 Library Compound Library for HTS Func_1->Library Diverse Substituents Func_2->Library Solubility/PK Modulation Func_3->Library Vectorial Expansion Target Kinase Targets Library->Target

References

Spectroscopic Characterization of Methyl 3-formyl-1H-indazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-formyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are known for their diverse pharmacological activities. The presence of a formyl group at the 3-position and a methyl carboxylate group at the 5-position makes this molecule a versatile scaffold for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are critical steps in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, the formyl proton, and the methyl ester protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the formyl and carboxylate groups and the aromaticity of the indazole ring system.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~13.0 - 14.0Broad Singlet-
CHO~10.2Singlet-
H-4~8.5Doublet~1.0
H-6~8.2Doublet of Doublets~8.8, 1.5
H-7~7.8Doublet~8.8
OCH₃~4.0Singlet-
Interpretation of the ¹H NMR Spectrum
  • N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13-14 ppm) due to its acidic nature and involvement in hydrogen bonding. This is a characteristic feature of N-H protons in indazole systems.[1][2]

  • Formyl Proton: The aldehyde proton (CHO) is highly deshielded by the adjacent carbonyl group and is expected to resonate as a sharp singlet in the far downfield region, typically around 10.2 ppm.

  • Aromatic Protons: The protons on the benzene ring of the indazole core (H-4, H-6, and H-7) will exhibit a characteristic splitting pattern. H-4 is expected to be a doublet with a small coupling constant due to meta-coupling with H-6. H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. H-7 will be a doublet due to ortho-coupling with H-6. The electron-withdrawing effects of the substituents will cause these protons to resonate at relatively downfield shifts.[3][4]

  • Methyl Protons: The three protons of the methyl ester group (OCH₃) will appear as a sharp singlet around 4.0 ppm, a typical region for methyl esters.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (formyl)~185
C=O (ester)~166
C-3~145
C-7a~140
C-5~128
C-3a~125
C-4~124
C-6~123
C-7~112
OCH₃~53
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: The two carbonyl carbons from the formyl and ester groups are expected at the most downfield positions, with the aldehyde carbonyl being more deshielded (~185 ppm) than the ester carbonyl (~166 ppm).

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region (110-150 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the substituents. The assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.[5][6]

  • Methyl Carbon: The methyl carbon of the ester group will appear at a characteristic upfield position around 53 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in about 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for indazole derivatives due to its excellent solubilizing power and its ability to slow down the exchange of the N-H proton, resulting in a sharper signal.[1][2][7]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution to avoid broadening of the spectral lines.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. Modern spectrometers often have automated shimming routines.[8]

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

    • Set appropriate acquisition parameters, such as spectral width, acquisition time, and relaxation delay.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire Spectrum Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Peaks (1H) Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3300 - 3100Medium, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aldehyde)2850 - 2750Medium, Sharp
C=O stretch (aldehyde)~1700Strong, Sharp
C=O stretch (ester)~1720Strong, Sharp
C=C stretch (aromatic)1620 - 1450Medium to Weak
C-O stretch (ester)1300 - 1100Strong
Interpretation of the IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The characteristic C-H stretch of the aldehyde group is expected to be observed as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.[9]

  • Carbonyl Stretches: The two carbonyl groups will give rise to strong and sharp absorption bands in the range of 1720-1700 cm⁻¹. The ester carbonyl typically absorbs at a slightly higher wavenumber than the aldehyde carbonyl. The conjugation with the aromatic ring may shift these bands to slightly lower frequencies.[10][11]

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the indazole ring will result in several bands of variable intensity in the 1620-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrational patterns that are unique to the molecule, providing a molecular "fingerprint".[10][12]

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[13][14][15]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum by co-adding multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks on the spectrum.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire IR Spectrum Apply_Pressure->Acquire_Spectrum Process Process and Label Spectrum Acquire_Spectrum->Process Clean_Crystal Clean ATR Crystal Process->Clean_Crystal

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[16][17][18]

  • Molecular Ion (M⁺∙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₈N₂O₃ = 204.18 g/mol ). The intensity of this peak may be variable.

  • Major Fragment Ions:

    • [M - OCH₃]⁺ (m/z 173): Loss of the methoxy radical from the ester group is a common fragmentation pathway.

    • [M - CHO]⁺ (m/z 175): Loss of the formyl radical.

    • [M - CO]⁺ (m/z 176): Loss of carbon monoxide from the formyl group.

    • Indazole core fragments: Fragmentation of the indazole ring itself can lead to a variety of smaller fragment ions, which are characteristic of the indazole scaffold.[19]

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern serves as a fingerprint and can be used to confirm the presence of the formyl and methyl ester functional groups. The relative abundances of the fragment ions can provide insights into the stability of different parts of the molecule.[20][21] For a more definitive confirmation of the elemental composition of the molecular ion and its fragments, high-resolution mass spectrometry (HRMS) is recommended.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • For a volatile and thermally stable compound like this compound, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

  • Ionization:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, leading to the formation of the molecular ion and fragment ions.[22]

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Acquisition:

    • The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Introduce Introduce Sample into Ion Source Ionize Ionize Sample (EI) Introduce->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules. For any new synthesis of this compound, the experimental data should be carefully compared with the predictions outlined in this guide to confirm its identity and purity, thereby ensuring the reliability of subsequent biological and medicinal chemistry studies.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 3-formyl-1H-indazole-5-carboxylate, a key building block in medicinal chemistry. The primary focus is on a robust and accessible two-step synthesis involving the Fischer esterification of 1H-indazole-5-carboxylic acid, followed by a regioselective Vilsmeier-Haack formylation. An alternative synthetic route commencing from substituted indoles via nitrosation is also discussed. This document furnishes detailed experimental protocols, mechanistic insights, safety considerations, and characterization data to aid researchers in the efficient and safe synthesis of this valuable compound.

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. This compound, in particular, serves as a versatile intermediate, offering multiple reaction sites for further molecular elaboration in the development of novel pharmaceuticals. This guide is designed to provide a detailed, practical, and scientifically grounded resource for the synthesis of this important molecule.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of each step.

Step 1: Fischer Esterification of 1H-indazole-5-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and efficient method for ester formation.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction and further shifting the equilibrium towards the product.

Experimental Protocol:

  • To a suspension of 1H-indazole-5-carboxylic acid in methanol, add concentrated sulfuric acid dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.

Reactant/Reagent Molar Equivalent Purpose
1H-indazole-5-carboxylic acid1.0Starting material
MethanolSolvent/ReagentForms the methyl ester
Concentrated Sulfuric AcidCatalytic amountAcid catalyst and dehydrating agent
Saturated Sodium BicarbonateAs neededNeutralization of the acid catalyst
Ethyl AcetateSolventExtraction of the product
BrineWashing agentRemoval of residual water and base
Anhydrous Sodium SulfateDrying agentRemoval of water from the organic phase

dot

Caption: Fischer Esterification of 1H-indazole-5-carboxylic acid.

Step 2: Vilsmeier-Haack Formylation of Methyl 1H-indazole-5-carboxylate

The second and final step is the formylation of the indazole ring at the C3 position using the Vilsmeier-Haack reaction. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Causality of Experimental Choices:

  • Vilsmeier Reagent (DMF/POCl₃): The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent is the active formylating agent in the reaction.

  • Regioselectivity: Indazoles, being electron-rich heterocycles, are susceptible to electrophilic substitution. The Vilsmeier-Haack reaction on the 1H-indazole nucleus preferentially occurs at the C3 position due to the electronic nature of the ring system. The presence of an electron-withdrawing group at the C5 position is not expected to alter this inherent regioselectivity.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add a solution of Methyl 1H-indazole-5-carboxylate in the same anhydrous solvent to the reaction mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic and releases gas.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactant/Reagent Molar Equivalent Purpose
Methyl 1H-indazole-5-carboxylate1.0Substrate for formylation
N,N-dimethylformamide (DMF)1.5 - 3.0Forms the Vilsmeier reagent
Phosphorus Oxychloride (POCl₃)1.5 - 3.0Activates DMF to form the Vilsmeier reagent
Anhydrous DichloromethaneSolventReaction medium
Saturated Sodium BicarbonateAs neededQuenching and neutralization

dot

Caption: Vilsmeier-Haack formylation of the intermediate.

Alternative Synthesis Pathway: Nitrosation of Indoles

An alternative approach to the 3-formyl-1H-indazole core involves the nitrosation of a correspondingly substituted indole. This method can be particularly useful if the appropriately substituted indole is more readily available than the corresponding indazole-5-carboxylic acid.[1]

The reaction proceeds by the nitrosation of the indole at the C3 position, followed by a ring-opening and subsequent recyclization to form the 1H-indazole-3-carboxaldehyde.[1] This method offers a different strategic approach to the target molecule.

dot

References

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-indazole core is a quintessential example of such a scaffold. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid yet versatile platform for functionalization, enabling interaction with a wide array of biological targets.[1][2] This inherent promiscuity has led to the development of numerous indazole-based therapeutics with applications spanning oncology, inflammation, and neurology.[1][3]

This guide delves into the potential mechanisms of action of a specific, lesser-studied derivative: Methyl 3-formyl-1H-indazole-5-carboxylate . In the absence of direct, extensive public data on this particular molecule, we will adopt a rational, evidence-based approach. By examining the established biological activities of structurally related indazole analogues, we can formulate compelling hypotheses regarding its potential molecular targets and signaling pathways. Furthermore, we will outline a comprehensive, field-proven experimental workflow designed to systematically elucidate its true mechanism of action, providing a practical roadmap for researchers and drug development professionals.

The Indazole Pharmacophore: A Survey of Established Mechanisms of Action

The therapeutic diversity of indazole derivatives is a direct reflection of their ability to engage with a wide range of protein targets, often as potent inhibitors. Understanding these established interactions is paramount to predicting the potential activity of novel analogues.

Kinase Inhibition: A Dominant Paradigm in Oncology

A significant portion of indazole-based drug discovery has focused on the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in cancer. The indazole scaffold has proven to be an effective hinge-binding motif in the ATP-binding pocket of many kinases.

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core, demonstrating the scaffold's utility in targeting this key oncogene.[1]

  • Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have shown strong potency against EGFR and its mutants, a critical target in non-small cell lung cancer.[1]

  • Extracellular Signal-Regulated Kinase (ERK1/2): Structure-guided design has led to the synthesis of 1H-indazole amides that exhibit potent enzymatic and cellular activity against the ERK1/2 signaling pathway.[1]

  • p21-Activated Kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been designed as potent and selective PAK1 inhibitors, which are associated with anti-tumor migration and invasion activities.[4]

Monoamine Oxidase B (MAO-B) Inhibition: A Focus on Neurodegenerative Disorders

Indazole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B.[5][6] This enzyme is a key target in the treatment of Parkinson's disease and other neurodegenerative conditions. The most potent derivatives in these studies exhibit subnanomolar IC50 values and remarkable selectivity over the MAO-A isoform.[5][6]

Other Notable Enzyme and Receptor Interactions

The versatility of the indazole core extends beyond kinases and MAOs:

  • Lipoxygenase (LOX) Inhibition: Indazole carboxamides have been evaluated as inhibitors of soybean lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway.[7]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: In silico screening and subsequent biological evaluation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors, a target implicated in Alzheimer's disease, bipolar disorder, and type-2 diabetes.[8]

  • Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: As a target for cancer immunotherapy, certain 3-substituted 1H-indazoles have demonstrated potent IDO1 inhibitory activity.[9]

  • 5-HT3 Receptor Antagonism: The indazole scaffold is a critical component in the design of 5-HT3 receptor antagonists like Granisetron, which are widely used as antiemetics.[9][10]

The table below summarizes the inhibitory activities of various indazole derivatives against different biological targets, providing a quantitative context for their potency.

Compound ClassTargetIC50 ValueSelectivityReference
1H-Indazole Amide DerivativesERK1/29.3 ± 3.2 to 25.8 ± 2.3 nMNot specified[1]
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideHuman MAO-B0.386 nM>25,000-fold vs MAO-A[5][6]
3-Aminoindazole Derivative (Entrectinib)ALK12 nMNot specified[1]
1H-Indazole DerivativeEGFR T790M5.3 nMNot specified[1]

Hypothetical Mechanisms of Action for this compound

Based on the established activities of related compounds, we can propose several plausible mechanisms of action for this compound. The presence of the 3-formyl group and the 5-carboxylate moiety are key structural features that will guide our hypotheses.

Hypothesis 1: Inhibition of Protein Kinases

The indazole core itself is a strong indicator of potential kinase inhibitory activity. The 3-formyl group, an aldehyde, is an electrophilic center that could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the ATP-binding pocket of a kinase. This covalent interaction could lead to irreversible inhibition, a desirable property for certain therapeutic applications.

Proposed Signaling Pathway: Covalent Kinase Inhibition

The diagram below illustrates a hypothetical mechanism where this compound acts as a covalent inhibitor of a protein kinase, leading to the downregulation of a pro-survival signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Target Kinase (e.g., ERK, AKT) Receptor->Kinase GF Growth Factor GF->Receptor Binds & Activates Downstream Downstream Effectors Kinase->Downstream Activates Compound Methyl 3-formyl-1H- indazole-5-carboxylate Compound->Kinase Covalent Inhibition (via 3-formyl group) Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Promotes G cluster_phase1 Phase 1: Target Identification & Initial Validation cluster_phase2 Phase 2: Target Engagement & Cellular Mechanism cluster_phase3 Phase 3: In Vivo Validation P1_1 Phenotypic Screening (e.g., Anti-proliferation in cancer cell lines) P1_5 Hit Validation (Dose-response, IC50 determination) P1_1->P1_5 P1_2 Broad Target Screening (e.g., Kinase panel, GPCR panel) P1_2->P1_5 P1_3 Affinity-Based Target ID (e.g., Chemical proteomics) P1_3->P1_5 P1_4 Hypothesis-Driven Screening (e.g., MAO-B, ALDH assays) P1_4->P1_5 P2_1 Biophysical Binding Assays (SPR, ITC, CETSA) P1_5->P2_1 P2_2 Cellular Target Engagement Assays (e.g., NanoBRET, Western Blot for p-substrates) P1_5->P2_2 P2_3 Mechanism of Inhibition Studies (Enzyme kinetics, covalent binding assays) P2_1->P2_3 P2_4 Cellular Pathway Analysis (Phospho-proteomics, RNA-seq) P2_2->P2_4 P3_1 Pharmacokinetic Profiling (ADME) P2_3->P3_1 P3_2 Pharmacodynamic (PD) Biomarker Assay (Target modulation in tissue) P2_4->P3_2 P3_3 Efficacy Studies (e.g., Xenograft tumor models) P3_2->P3_3

References

Unlocking the Therapeutic Potential of Methyl 3-formyl-1H-indazole-5-carboxylate: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to engage with a wide array of biological targets.[2][3][4] This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib, underscoring the therapeutic significance of this molecular framework.[1][2] This guide focuses on a specific, yet underexplored, derivative: Methyl 3-formyl-1H-indazole-5-carboxylate . We will provide a prospective analysis of its potential therapeutic targets and a detailed roadmap for their experimental validation, designed for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

The structure of this compound presents several key features for targeted drug design. The indazole core provides a stable platform for interaction with protein targets. The 3-formyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification, while the 5-carboxylate methyl ester offers a site for further chemical elaboration to modulate physicochemical properties and target engagement.[5][6]

PropertyValueSource
Molecular FormulaC10H8N2O3[7]
Molecular Weight204.18 g/mol [7]
CAS Number797804-50-3[7]

Prospective Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, we hypothesize that this compound could engage with the following high-value therapeutic target classes:

  • Protein Kinases: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8] The structural similarity to compounds known to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs) makes these compelling targets.[2]

  • Poly (ADP-ribose) Polymerase (PARP): The indazole core is present in the PARP inhibitor Niraparib.[2] The unique substitution pattern of our lead compound may offer novel interactions within the PARP active site.

  • Bacterial DNA Gyrase B: Novel antibacterial agents are urgently needed to combat antimicrobial resistance.[9] Indazole derivatives have shown potent inhibitory activity against bacterial DNA gyrase B, presenting a potential application in infectious diseases.[9]

A Strategic Workflow for Target Identification and Validation

The following experimental workflow provides a comprehensive and self-validating system for identifying and confirming the therapeutic targets of this compound.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: Lead Optimization A High-Throughput Screening (HTS) against a panel of purified enzymes (Kinases, PARP, Gyrase) B Differential Scanning Fluorimetry (DSF) for target engagement A->B C Isothermal Titration Calorimetry (ITC) for binding affinity B->C D Cell-based assays to determine functional activity (e.g., cell proliferation, apoptosis) C->D E Western Blot analysis of downstream signaling pathways D->E F Target knockdown/knockout studies to confirm on-target effects E->F G Structure-Activity Relationship (SAR) studies F->G H In vivo efficacy studies in relevant disease models G->H

Caption: A streamlined workflow for target identification, validation, and lead optimization.

Detailed Experimental Protocols

Phase 1: Initial Screening and Target Identification
  • Rationale: To rapidly assess the inhibitory potential of this compound against a broad range of protein kinases.

  • Protocol:

    • Prepare a stock solution of the compound in DMSO.

    • Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred purified human kinases.

    • Assays are typically performed using a fluorescence-based method to measure the consumption of ATP.

    • The compound is tested at a fixed concentration (e.g., 10 µM) in duplicate.

    • Results are expressed as a percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO).

    • Hits are defined as kinases showing >50% inhibition.

  • Rationale: To confirm direct binding of the compound to the identified kinase "hits" from the HTS.

  • Protocol:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

    • Add the test compound at varying concentrations.

    • Use a real-time PCR instrument to slowly increase the temperature of the samples.

    • As the protein unfolds, the dye binds and fluoresces.

    • Ligand binding stabilizes the protein, resulting in a shift in the melting temperature (Tm). A significant Tm shift indicates direct binding.

  • Rationale: To quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the compound-target interaction.

  • Protocol:

    • Load the purified target protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of the compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat released or absorbed during each injection.

    • The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Phase 2: Cellular and Functional Validation
  • Rationale: To determine the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the identified target kinase.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

  • Rationale: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins.

  • Protocol:

    • Treat cells with the compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using a chemiluminescence substrate.

G cluster_0 Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., FGFR, EGFR) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival C->D E This compound E->B Inhibition

Caption: A simplified diagram of a kinase signaling pathway and the proposed point of inhibition.

Future Directions and Lead Optimization

A successful outcome from the proposed workflow would identify and validate one or more therapeutic targets for this compound. The next logical step would be to initiate a lead optimization program. This would involve synthesizing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The 3-formyl and 5-carboxylate groups are ideal handles for such modifications.[6] For instance, the formyl group can be converted to other functional groups, and the methyl ester can be hydrolyzed to the carboxylic acid and coupled with various amines to explore new chemical space.[6]

Conclusion

This compound is a promising starting point for the development of novel therapeutics. The indazole scaffold has a proven track record in successful drug discovery campaigns.[1][2][3][4] The systematic approach outlined in this guide, combining in vitro biochemical assays with cell-based functional studies, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. The subsequent lead optimization phase has the potential to yield drug candidates with significant clinical utility.

References

The Strategic Intermediate: A Technical Guide to Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Application of a Key Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus has emerged as a privileged scaffold, prized for its ability to form critical hydrogen bond interactions within the active sites of various protein targets.[1] As a bioisostere of the ubiquitous indole structure, indazole derivatives have demonstrated significant potential in the development of novel therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases. Central to the synthesis of a diverse array of functionalized indazoles is the key intermediate, Methyl 3-formyl-1H-indazole-5-carboxylate (CAS No. 797804-50-3). This technical guide provides a comprehensive overview of the discovery, synthesis, and strategic application of this valuable building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 797804-50-3N/A
Molecular Formula C₁₀H₈N₂O₃N/A
Molecular Weight 204.18 g/mol N/A
Appearance Likely a solidN/A
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Note: Experimental data for properties such as melting point and detailed solubility were not available in the reviewed literature. Researchers should determine these empirically.

Historical Context and Discovery

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 3-substituted indazoles. Historically, direct functionalization of the indazole C3 position has been challenging. Unlike indoles, the direct Vilsmeier-Haack formylation of the parent indazole ring is generally ineffective.[1] This limitation spurred the development of alternative strategies, positioning pre-functionalized precursors like this compound as critical intermediates. Its appearance in numerous patents and chemical supplier catalogs from the early 21st century onwards underscores its utility as a readily available starting material for constructing complex molecular architectures.

Synthetic Pathways: A Two-Stage Approach

The synthesis of this compound is logically approached as a two-step sequence starting from the commercially available 1H-indazole-5-carboxylic acid.

Step 1: Esterification of 1H-Indazole-5-carboxylic Acid

The initial step involves the straightforward esterification of the carboxylic acid moiety. This is a standard transformation, typically achieved under acidic conditions.

Conceptual Workflow for Esterification

Esterification Start 1H-Indazole-5-carboxylic Acid Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Start->Reagents Suspend in Reaction Reflux Reagents->Reaction Heat to Workup Neutralization (aq. NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Cool and Product Methyl 1H-indazole-5-carboxylate Workup->Product Isolate

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Experimental Protocol (Representative):

  • Suspend 1H-indazole-5-carboxylic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.

Step 2: Vilsmeier-Haack Formylation

The crucial introduction of the formyl group at the C3 position is accomplished via the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.

The Causality Behind the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This electrophilic species is then attacked by the electron-rich C3 position of the indazole ring. The indazole nucleus, particularly with the ester group at the 5-position, is sufficiently activated for this electrophilic substitution to occur at the desired position. Subsequent hydrolysis of the resulting iminium ion furnishes the aldehyde.

Plausible Mechanism of Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indazole_Ester Methyl 1H-indazole-5-carboxylate Iminium_Intermediate Iminium Ion Intermediate Indazole_Ester->Iminium_Intermediate Attacks Vilsmeier Reagent Hydrolysis Aqueous Workup (H₂O) Iminium_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol (Representative):

  • In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for a designated period to allow for the formation of the Vilsmeier reagent.

  • Add a solution of Methyl 1H-indazole-5-carboxylate in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with an aqueous base solution (e.g., NaOH or NaHCO₃).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The strategic placement of the formyl and ester functionalities makes this compound a versatile precursor for a wide range of kinase inhibitors. The aldehyde can be readily transformed into various heterocycles or used in reductive amination reactions, while the ester can be hydrolyzed and coupled to form amides.

A prominent example of its application is in the synthesis of potent p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases.

Role in the Synthesis of p38 MAP Kinase Inhibitors

While specific patented syntheses can be complex and varied, a general synthetic strategy leveraging this compound can be envisioned. For instance, this intermediate could be a key component in the synthesis of the clinical candidate PH-797804 , a potent and selective p38α inhibitor.[2][3][4][5]

Illustrative Synthetic Logic

Drug_Synthesis Start Methyl 3-formyl-1H- indazole-5-carboxylate Step1 Reductive Amination Start->Step1 React with amine Intermediate1 Substituted 3-(aminomethyl)indazole Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Couple with carboxylic acid Final_Drug Complex p38 MAP Kinase Inhibitor (e.g., PH-797804 analog) Step2->Final_Drug

Caption: A conceptual pathway for utilizing the target molecule in drug synthesis.

The aldehyde functionality allows for the introduction of a side chain via reductive amination, which can be crucial for occupying specific pockets in the kinase active site. The ester group can then be hydrolyzed to the corresponding carboxylic acid, which is a common handle for amide bond formation, linking the indazole core to other fragments of the final drug molecule. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Conclusion

This compound stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its synthesis, while requiring careful execution of the Vilsmeier-Haack reaction, provides a reliable route to a highly versatile building block. The dual functionalities of the aldehyde and ester groups offer medicinal chemists a powerful platform for the rapid generation of diverse libraries of indazole-based compounds. As the quest for more selective and potent kinase inhibitors continues, the utility of this key intermediate is poised to grow, solidifying the place of the indazole scaffold in the armamentarium of therapeutic agents.

References

A Technical Guide to the Solubility and Stability of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-formyl-1H-indazole-5-carboxylate is a heterocyclic compound featuring a bicyclic indazole core. The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][2] The specific substitution of a formyl group at the 3-position and a methyl carboxylate at the 5-position introduces key functional groups that can influence the molecule's physicochemical properties, reactivity, and biological interactions.

This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly impact formulation, storage, and ultimate bioavailability. We will explore the theoretical underpinnings of its expected behavior, provide detailed protocols for empirical determination, and discuss best practices for handling and storage.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before undertaking experimental studies. The structure of this compound (Figure 1) contains both hydrogen bond donors (N-H) and acceptors (C=O, N), suggesting a degree of polarity that will govern its solubility.[3]

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

The following table summarizes key physicochemical properties gathered from available data.[3][4][5]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol [3]
CAS Number 797804-50-3[4][5]
Topological Polar Surface Area (TPSA) 72.05 Ų[3]
Computed logP 1.162[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Physical Form Solid[6]

Solubility Profile: A Practical Approach

The solubility of an active compound is a critical determinant of its utility in both in vitro assays and in vivo applications. The presence of the ester and aldehyde functionalities, combined with the indazole core, suggests that solubility will be moderate and highly dependent on the solvent system. While specific experimental data is not publicly available, this section provides a robust protocol for its determination.

Theoretical Considerations and Solvent Selection

The molecule's structure suggests poor solubility in non-polar hydrocarbon solvents and increasing solubility with solvent polarity. Protic solvents capable of hydrogen bonding are likely to be more effective. For biological assays, solubility in aqueous buffers, often with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO), is of primary interest. The choice of solvent is causal; DMSO is often selected for its high solubilizing power for a wide range of organic compounds, making it ideal for creating high-concentration stock solutions.

Experimental Workflow for Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask method (or a miniaturized version). This protocol is self-validating as it measures the concentration of the compound in a saturated solution, representing a true equilibrium state. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its specificity and sensitivity.[7]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep1 Weigh excess solid compound prep2 Add to vials with selected solvents (e.g., Water, PBS, DMSO, Ethanol) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil analysis1 Centrifuge or filter (0.22 µm) to remove undissolved solid equil->analysis1 analysis2 Extract aliquot of supernatant analysis1->analysis2 analysis3 Dilute with mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC method analysis3->analysis4 data1 Compare sample peak area to a standard curve analysis4->data1 data2 Calculate solubility (e.g., in µg/mL or mM) data1->data2 Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Monitor) cluster_analysis Analysis prep1 Prepare stock solution (e.g., 1 mg/mL in ACN) prep2 Aliquot into separate vials for each stress condition prep1->prep2 stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress3 Oxidative (e.g., 3% H₂O₂, RT) stress4 Thermal (e.g., 60°C, in solution) stress5 Photolytic (e.g., ICH Q1B light exposure) control Control (Protected from light, RT) analysis1 Neutralize acid/base samples stress1->analysis1 stress2->analysis1 analysis2 Analyze all samples by a stability-indicating HPLC-UV/MS method stress3->analysis2 stress4->analysis2 stress5->analysis2 control->analysis2 analysis1->analysis2 analysis3 Calculate % remaining parent compound analysis2->analysis3 analysis4 Identify major degradation products by MS analysis2->analysis4

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-1H-indazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring both an aldehyde and an ester group on the indazole scaffold, makes it an exceptionally versatile precursor for the synthesis of complex pharmaceutical agents and diverse compound libraries. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this target molecule, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the underlying reaction mechanisms, present a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and characterization.

Synthetic Strategy and Rationale

The synthesis of this compound is most efficiently achieved through the functionalization of a pre-existing indazole core. The chosen strategy prioritizes accessibility of starting materials and high-yielding transformations.

The primary route involves a direct, one-step formylation of commercially available Methyl 1H-indazole-5-carboxylate (1) . This approach is highly convergent and avoids the multi-step process of building the indazole ring from acyclic precursors. The key transformation is the Vilsmeier-Haack reaction , a classic and robust method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2]

An alternative, though more lengthy, pathway begins with 4-amino-3-methylbenzoic acid . This route involves the initial construction of the indazole ring via diazotization and cyclization, followed by esterification of the carboxylic acid, and concluding with the final formylation step.[3][4] This guide will focus on the more direct Vilsmeier-Haack approach from the ester intermediate.

Visualized Synthetic Workflow

G SM Methyl 1H-indazole-5-carboxylate (1) Product This compound (2) SM->Product Vilsmeier-Haack Formylation Reagents Vilsmeier Reagent (POCl₃, DMF) Reagents->SM

Caption: Overall synthetic scheme for the target compound.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for optimizing conditions and troubleshooting potential issues. The reaction proceeds in two main stages.[5]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. This species is the active formylating agent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich indazole ring of Methyl 1H-indazole-5-carboxylate (1) attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position of the indazole is the most nucleophilic and is the primary site of attack. Subsequent loss of a proton re-aromatizes the ring, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, this iminium salt is rapidly hydrolyzed to yield the final aldehyde product, This compound (2) .

The Vilsmeier-Haack reaction is particularly effective because the iminium ion is a milder electrophile than those used in Friedel-Crafts acylations, making it highly suitable for activated heterocyclic systems.[2][5]

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloromethyliminium ion) Intermediate1->VilsmeierReagent - OPOCl₂⁻ Indazole Methyl 1H-indazole- 5-carboxylate (1) SigmaComplex Sigma Complex Indazole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Intermediate SigmaComplex->IminiumSalt - H⁺ Product Final Aldehyde (2) IminiumSalt->Product H2O H₂O (Workup) H2O->IminiumSalt

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from Methyl 1H-indazole-5-carboxylate.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)
Methyl 1H-indazole-5-carboxylate (1)176.175.0 g28.4
Phosphorus oxychloride (POCl₃)153.337.7 mL (12.9 g)84.2 (3 eq)
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate (aq.)-~200 mL-
Water (Deionized)18.02~200 mL-
Brine-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Ethyl Acetate (EtOAc)88.11For extraction-
Hexanes-For purification-

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • DMF is a potential irritant. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (50 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (7.7 mL, 84.2 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

  • Reaction with Indazole Substrate:

    • Dissolve Methyl 1H-indazole-5-carboxylate (5.0 g, 28.4 mmol) in Dichloromethane (50 mL).

    • Add the indazole solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring it over crushed ice (~200 g). Caution: This is an exothermic process.

    • Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • A precipitate should form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL).

  • Purification:

    • The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Dry the purified solid under vacuum to yield this compound as a white to off-white crystalline solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
¹H NMR (DMSO-d₆)δ (ppm): 14.4 (br s, 1H, NH), 10.2 (s, 1H, CHO), 8.7 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃). Note: Peak positions may vary slightly depending on the solvent and concentration.
¹³C NMR (DMSO-d₆)δ (ppm): 187.5, 166.0, 144.0, 142.5, 128.0, 126.5, 125.0, 122.0, 111.5, 52.5. Note: Representative values.
Mass Spec (ESI+) m/z: 205.05 [M+H]⁺, 227.03 [M+Na]⁺

Troubleshooting and Field Insights

  • Problem: The reaction does not go to completion.

    • Insight: The Vilsmeier reagent may have degraded due to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The activity of the indazole substrate can also be a factor; extending the reaction time or slightly increasing the temperature (to 70 °C) may drive the reaction to completion.

  • Problem: Low yield after workup.

    • Insight: The product may have some solubility in the aqueous layer. If a precipitate does not form readily, or if the yield is low, extract the aqueous layer thoroughly with ethyl acetate or dichloromethane (3 x 100 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.[6]

  • Problem: Product is difficult to purify.

    • Insight: If recrystallization proves insufficient, column chromatography is the preferred method. A shallow gradient (e.g., starting from 10% EtOAc/Hexanes and slowly increasing to 40% EtOAc/Hexanes) often provides the best separation from unreacted starting material and any potential side products.[6]

References

The Versatile Scaffold: Application Notes and Protocols for Methyl 3-formyl-1H-indazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Among the various functionalized indazoles, Methyl 3-formyl-1H-indazole-5-carboxylate emerges as a particularly valuable building block. This trifunctional molecule, featuring a reactive aldehyde at the 3-position, a readily modifiable ester at the 5-position, and a nucleophilic nitrogen at the 1-position, offers multiple handles for chemical elaboration, enabling the exploration of vast chemical space in the quest for novel drugs.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase and PARP inhibitors. We will delve into detailed, field-proven protocols and explain the rationale behind the experimental choices, offering researchers a practical and scientifically rigorous resource for their drug discovery endeavors.

Key Applications in Drug Discovery

The indazole moiety is a prominent feature in a number of FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, which function as kinase or PARP inhibitors.[1] The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of analogs of these and other biologically active molecules.

Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The aldehyde group of this compound is a key functional group for the synthesis of various kinase inhibitor backbones.

Reductive amination of the 3-formyl group is a powerful and versatile method for introducing a wide range of amine-containing side chains.[3] This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding amine. This strategy allows for the systematic exploration of the chemical space around the indazole core to optimize binding to the target kinase.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous DCM or DCE, add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted methyl 1H-indazole-5-carboxylate derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material compared to other borohydrides, minimizing side reactions.

  • Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the active electrophile in the reaction.

  • The aqueous workup with sodium bicarbonate is necessary to neutralize the acetic acid and quench any unreacted reducing agent.

The Knoevenagel condensation is another powerful tool for functionalizing the 3-formyl group.[4] This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base to yield an α,β-unsaturated product.[5] These products can serve as key intermediates for the synthesis of more complex heterocyclic systems or as Michael acceptors for the introduction of further diversity.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a method for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile (1.1 equivalents)

  • Piperidine or another suitable base (catalytic amount)

  • Ethanol or another suitable solvent

  • Ice-water bath

Procedure:

  • Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound to generate the nucleophilic carbanion.

  • The choice of ethanol as a solvent is often advantageous as the product may precipitate directly from the reaction mixture upon cooling, simplifying purification.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[6] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The indazole scaffold is a key feature of the potent PARP inhibitor Niraparib.[7][8] The ester group at the 5-position of this compound can be readily converted to an amide, a common pharmacophore in PARP inhibitors.

The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This amidation step is crucial for introducing the pharmacophoric elements required for potent PARP inhibition.

Protocol 3: Hydrolysis and Amide Coupling

This two-step protocol describes the hydrolysis of the methyl ester followed by amide coupling.

Step 1: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH) and Water

  • Hydrochloric acid (HCl) (1N)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF or MeOH and water.

  • Add an excess of LiOH or NaOH (2-3 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-formyl-1H-indazole-5-carboxylic acid.[9][10]

Step 2: Amide Coupling

Materials:

  • 3-formyl-1H-indazole-5-carboxylic acid

  • Desired amine (1.1 equivalents)

  • Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

  • Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 3-formyl-1H-indazole-5-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 equivalents), the coupling agent (e.g., HATU, 1.2 equivalents), and the base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Hydrolysis with a strong base like LiOH or NaOH is a standard method for converting esters to carboxylic acids.

  • Coupling agents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond.

  • An organic base like DIPEA or TEA is required to neutralize the acidic byproducts formed during the coupling reaction.

Data Presentation

Compound IDModificationTargetIC₅₀ (nM)Reference
A N-1 substitution with a piperidinylpropyl group on indazole-3-carboxamidePARP-136,000[11]
B N-1 substitution with a dioxoindolinylpropyl group on indazole-3-carboxamidePARP-16,800[11]
C 1H-indazole-3-carboxamide derivativePAK19.8[2]
D 1-aryl-1H-indazole derivativeJNK3Double-digit nM[12]

Signaling Pathways and Mechanisms of Action

Kinase Inhibition

Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific kinase targeted depends on the substitution pattern on the indazole scaffold. For example, derivatives of this compound can be designed to target kinases involved in angiogenesis, such as VEGFR, or cell proliferation, such as PAK1.[2][13]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive) Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Regulates

Caption: Kinase Inhibition by Indazole Derivatives.

PARP Inhibition

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality.[6][14] In cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to repair these DSBs, leading to genomic instability and cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Leads to (if unrepaired) SSB_Repair SSB Repair PARP->SSB_Repair Mediates HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Repaired by Cell_Viability Cell Viability HR_Repair->Cell_Viability Maintains Apoptosis Apoptosis HR_Repair->Apoptosis Leads to (if defective) Indazole_PARPi Indazole-based PARP Inhibitor Indazole_PARPi->PARP Inhibits BRCA_Deficient BRCA Deficient Cell BRCA_Deficient->HR_Repair Defective

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides medicinal chemists with a powerful platform to synthesize a diverse range of bioactive molecules, particularly kinase and PARP inhibitors. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts, enabling the efficient and rational design of novel therapeutics based on the privileged indazole scaffold.

References

The Strategic Utility of Methyl 3-formyl-1H-indazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a rigid framework with specific hydrogen bonding capabilities that are conducive to high-affinity interactions with various biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties.[3] This has led to their incorporation into several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib.[2][3]

Methyl 3-formyl-1H-indazole-5-carboxylate emerges as a particularly valuable intermediate in this context. Its trifunctional nature—possessing a reactive aldehyde at the 3-position, a methyl ester at the 5-position, and a reactive N-H group on the indazole ring—provides medicinal chemists with multiple handles for molecular elaboration and the generation of diverse compound libraries for drug discovery campaigns.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃Sunway Pharm Ltd.[1]
Molecular Weight 204.18 g/mol Sunway Pharm Ltd.[1]
CAS Number 797804-50-3Sunway Pharm Ltd.[1]
Appearance Likely a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General chemical principles

Strategic Application in the Synthesis of Bioactive Molecules

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold to access a variety of complex chemical architectures. A primary synthetic strategy involves the transformation of the formyl and ester groups into functionalities commonly found in kinase and PARP inhibitors, such as amides and substituted amines.

A plausible and highly useful synthetic pathway involves the initial oxidation of the 3-formyl group to a carboxylic acid, yielding a dicarboxylic acid intermediate. This intermediate can then undergo selective amidation reactions to install pharmacophoric groups that can engage with the active sites of target proteins.

G A This compound B 1H-Indazole-3,5-dicarboxylic acid monomethyl ester A->B Oxidation of Aldehyde (e.g., Pinnick Oxidation) C Diverse Library of Indazole-3,5-dicarboxamides B->C Selective Amidation (e.g., HATU, HOBt coupling) D Kinase/PARP Inhibitor Candidates C->D Further Derivatization/ Biological Screening

Caption: Synthetic pathway from the title compound to potential inhibitors.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the key transformations of this compound.

Protocol 1: Oxidation of the 3-Formyl Group to a Carboxylic Acid

This protocol describes the Pinnick oxidation, a mild and efficient method for the oxidation of aldehydes to carboxylic acids that is tolerant of other functional groups.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (5.0 equiv) in water.

  • Slowly add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Carefully acidify the aqueous layer with 1 N HCl to a pH of ~2-3 to precipitate the dicarboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 1H-Indazole-3,5-dicarboxylic acid monomethyl ester.

Rationale: The Pinnick oxidation is chosen for its high chemoselectivity. 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions. The workup procedure is designed to isolate the carboxylic acid product by taking advantage of its solubility in a basic aqueous solution and its precipitation upon acidification.

Protocol 2: Amidation of the Carboxylic Acid Moiety

This protocol details a standard peptide coupling reaction to form an amide bond, a common feature in many kinase and PARP inhibitors.

Materials:

  • 1H-Indazole-3,5-dicarboxylic acid monomethyl ester (from Protocol 1)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the 1H-Indazole-3,5-dicarboxylic acid monomethyl ester (1.0 equiv) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction. The aqueous workup is designed to remove the water-soluble byproducts and excess reagents.

G cluster_0 Protocol 1: Oxidation cluster_1 Protocol 2: Amidation A Methyl 3-formyl-1H- indazole-5-carboxylate C 1H-Indazole-3,5-dicarboxylic acid monomethyl ester A->C Pinnick Oxidation B Sodium Chlorite, 2-Methyl-2-butene B->C Pinnick Oxidation D 1H-Indazole-3,5-dicarboxylic acid monomethyl ester F Indazole-3-carboxamide -5-carboxylate D->F Amide Coupling E Amine (R-NH2), HATU, DIPEA E->F Amide Coupling

Caption: Workflow for the two main experimental protocols.

Conclusion and Future Perspectives

This compound is a versatile and strategically important intermediate for the synthesis of novel therapeutic agents. The protocols outlined above provide a robust framework for its utilization in the creation of diverse libraries of indazole derivatives, particularly those targeting kinases and PARP enzymes. The orthogonal reactivity of its functional groups allows for a high degree of molecular diversity to be introduced, making it an invaluable tool for medicinal chemists in the ongoing quest for new and effective medicines. Further exploration of multicomponent reactions involving this intermediate could also open up new avenues for rapid library synthesis.[4]

References

Application Notes and Protocols for Reactions of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] Methyl 3-formyl-1H-indazole-5-carboxylate is a key intermediate, offering multiple reaction sites for diversification and the synthesis of complex molecular architectures. The aldehyde at the 3-position and the ester at the 5-position provide handles for a variety of chemical transformations, while the two nitrogen atoms of the indazole core (N1 and N2) present a significant challenge and opportunity in terms of regioselective functionalization.[1][2][3]

This guide provides an in-depth exploration of the reaction conditions and regioselectivity associated with this compound, with a particular focus on N-alkylation and N-arylation reactions. We will delve into the mechanistic underpinnings that govern the selective functionalization at either the N1 or N2 position, offering detailed protocols to achieve the desired regioisomer.

Understanding Regioselectivity in Indazole Alkylation: A Tale of Two Nitrogens

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, which can be challenging to separate and reduces the overall yield of the desired compound.[1][2][4] The regiochemical outcome is a delicate balance of several factors, including:

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[2][4][5]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a pivotal role in directing the regioselectivity. Conditions that allow for thermodynamic equilibration tend to favor the more stable N1-alkylated product, while kinetically controlled reactions may lead to the N2 isomer.[6]

Quantum mechanical analyses have shown that the 1-H tautomer of indazole is energetically more stable than the 2-H tautomer.[7] This inherent stability is a key factor in achieving N1 selectivity under thermodynamic control.

Diagram: Factors Influencing N1 vs. N2 Selectivity

G cluster_conditions Reaction Conditions cluster_substrate Substrate Factors Base Base (e.g., NaH, K2CO3) Outcome Regiochemical Outcome Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Outcome Sterics Steric Hindrance (e.g., C7-substituent) Sterics->Outcome Electronics Electronic Effects Electronics->Outcome N1_Product N1-Alkylated Indazole (Thermodynamic Product) Outcome->N1_Product Thermodynamic Control N2_Product N2-Alkylated Indazole (Kinetic Product) Outcome->N2_Product Kinetic Control

Caption: Key factors determining the regioselectivity of indazole alkylation.

Protocols for Regioselective N-Alkylation

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for the selective formation of the N1-alkylated indazole, leveraging conditions that favor the thermodynamically more stable product. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be a robust system for achieving high N1 selectivity.[2][4][5] For indazoles with C3 substituents like carboxymethyl, >99% N1 regioselectivity has been observed.[2][4]

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indazole.
Solvent Tetrahydrofuran (THF)A less polar aprotic solvent that favors the formation of the N1-sodio salt.
Temperature 0 °C to Room Temp.Allows for controlled deprotonation and subsequent alkylation.
Protocol 2: Selective N2-Alkylation (Kinetic and Steric Control)

Achieving high selectivity for the N2 position often requires specific substrate features or alternative reaction conditions that favor kinetic control. For instance, substituents at the C7 position of the indazole ring can sterically block the N1 position, leading to excellent N2 regioselectivity (≥96%) even with NaH in THF.[2][4][5] Additionally, metal-free catalysis with triflic acid (TfOH) and diazo compounds has been shown to afford N2-alkylated products with high selectivity.[8]

Experimental Protocol (TfOH-catalyzed):

  • Preparation: To a reaction vessel, add the this compound (1.0 equivalent) and the diazo compound (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add triflic acid (TfOH, 10 mol%) at the appropriate temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Triflic Acid (TfOH)A strong Brønsted acid that activates the diazo compound for nucleophilic attack.
Alkylating Agent Diazo CompoundProvides the alkyl group in a metal-free system.[8]
Selectivity High N2The reaction mechanism favors the formation of the N2-alkylated product.[8]

Protocols for N-Arylation of the Indazole Core

The N-arylation of indazoles is another crucial transformation, often achieved through copper-catalyzed cross-coupling reactions. Ligand-free systems offer a cost-effective and straightforward approach.[9][10]

Protocol 3: Ligand-Free Copper-Catalyzed N-Arylation

This protocol describes a simple and efficient method for the N-arylation of indazoles using aryl bromides.[9]

Experimental Protocol:

  • Preparation: In a reaction vial, combine copper(I) iodide (CuI, 20 mol%), potassium phosphate (K₃PO₄, 2.0 equivalents), and this compound (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) followed by the aryl bromide (1.5 equivalents).

  • Reaction: Seal the vial and stir the mixture at 130 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Purification: Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the N-arylated indazole.

ParameterConditionRationale
Catalyst Copper(I) Iodide (CuI)A cost-effective and efficient catalyst for C-N cross-coupling.[9][10]
Base Potassium Phosphate (K₃PO₄)An effective base for this transformation.[9][10]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.[9][10]
Temperature 130 °CSufficient to drive the reaction to completion.[9][10]

Diagram: General Workflow for Indazole Functionalization

G start Methyl 3-formyl- 1H-indazole-5-carboxylate deprotonation Deprotonation (Base, Solvent) start->deprotonation Alkylation Pathway arylation N-Arylation (CuI, K3PO4, Aryl-Br) start->arylation Arylation Pathway alkylation N-Alkylation (Alkylating Agent) deprotonation->alkylation workup Work-up & Purification alkylation->workup arylation->workup n1_product N1-Functionalized Product workup->n1_product Selective Conditions n2_product N2-Functionalized Product workup->n2_product Selective Conditions

Caption: A generalized workflow for the N-functionalization of the indazole core.

Conclusion

The selective functionalization of this compound is a critical aspect of its utility in synthetic and medicinal chemistry. By carefully controlling reaction conditions, researchers can direct alkylation and arylation reactions to either the N1 or N2 position with high fidelity. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists working with this versatile building block, enabling the efficient synthesis of novel indazole derivatives for drug discovery and development.

References

Application Note: A Scalable, Multi-Step Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the multi-kilogram scale synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate, a pivotal building block in contemporary drug discovery. The synthetic strategy detailed herein is designed for robustness, scalability, and efficiency, starting from the commercially available precursor, 4-methyl-3-nitrobenzoic acid. The process involves four key chemical transformations: (1) Fischer esterification, (2) radical-initiated benzylic bromination, (3) Kornblum oxidation to the aldehyde, and (4) a final reductive cyclization to construct the indazole ring system. Each step is accompanied by a detailed protocol, mechanistic insights, process optimization considerations, and safety guidelines tailored for researchers and process chemists in the pharmaceutical industry.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1] Its unique bicyclic aromatic structure, featuring adjacent nitrogen atoms, facilitates critical hydrogen bond donor-acceptor interactions within the active sites of biological targets like protein kinases.[2] Consequently, 3-substituted indazole derivatives are integral to several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in oncology.[2]

This compound is a particularly valuable intermediate. The aldehyde at the C3 position and the methyl ester at the C5 position serve as versatile chemical handles for further molecular elaboration, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization. This guide presents a logical, field-proven synthetic route designed to deliver this key intermediate with high purity and yield on a scale relevant to drug development campaigns.

Overview of the Selected Synthetic Pathway

Direct functionalization of the indazole C3 position, particularly via electrophilic formylation methods like the Vilsmeier-Haack reaction, is often inefficient or unsuccessful.[2] To circumvent this challenge, the selected pathway strategically builds the required functionality onto an acyclic benzene precursor before the final ring-forming step. This "late-stage cyclization" approach provides superior control over regiochemistry and is more amenable to large-scale production.

The overall transformation is depicted below:

Synthetic_Pathway SM 4-Methyl-3-nitrobenzoic Acid (Starting Material) INT1 Methyl 4-methyl-3-nitrobenzoate (Intermediate 1) SM->INT1 Step 1: Esterification INT2 Methyl 4-(bromomethyl)-3-nitrobenzoate (Intermediate 2) INT1->INT2 Step 2: Benzylic Bromination INT3 Methyl 4-formyl-3-nitrobenzoate (Intermediate 3) INT2->INT3 Step 3: Kornblum Oxidation FP This compound (Final Product) INT3->FP Step 4: Reductive Cyclization

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Fischer Esterification of 4-Methyl-3-nitrobenzoic Acid

The synthesis commences with the protection of the carboxylic acid as a methyl ester. This prevents unwanted side reactions in subsequent steps and increases the solubility of the intermediates in organic solvents. The Fischer esterification, catalyzed by a strong acid, is a classic, cost-effective, and scalable method.

Reaction: C₈H₇NO₄ + CH₃OH --(H₂SO₄)--> C₉H₉NO₄ + H₂O

Protocol (1 kg scale):

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 4-methyl-3-nitrobenzoic acid (1.00 kg, 5.52 mol) and methanol (10.0 L).

  • Catalyst Addition: Begin agitation and cool the slurry to 0-5 °C using a circulating chiller. Slowly add concentrated sulfuric acid (150 mL, 2.76 mol) subsurface, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.

  • Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately 70% via vacuum distillation. Slowly pour the concentrated slurry into 20 L of ice-water with vigorous stirring.

  • Isolation: The product, Methyl 4-methyl-3-nitrobenzoate, will precipitate as a pale-yellow solid. Isolate the solid by filtration, wash the filter cake thoroughly with deionized water (3 x 2 L) until the washings are neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Causality and Scale-up Insights:

  • Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

  • Equilibrium: The reaction is an equilibrium process. Using a large excess of methanol as both reactant and solvent drives the equilibrium towards the product side. On a large scale, removing the water by-product azeotropically is an option, but the large excess of methanol is typically sufficient.

  • Safety: The addition of concentrated sulfuric acid to methanol is highly exothermic. A slow, controlled addition at low temperature is critical to prevent dangerous temperature spikes.

ParameterValue
Starting Material1.00 kg
Methanol10.0 L
Sulfuric Acid150 mL
Reaction TemperatureReflux (~65 °C)
Typical Yield95-98%
Purity (HPLC)>99%
Step 2: Benzylic Bromination with N-Bromosuccinimide (NBS)

This step selectively installs a bromine atom on the benzylic methyl group. This is a radical substitution reaction, where N-Bromosuccinimide (NBS) serves as an excellent source of a low, controlled concentration of bromine radicals, minimizing competitive electrophilic aromatic bromination of the activated ring.[4]

Reaction: C₉H₉NO₄ + C₄H₄BrNO₂ --(AIBN, CCl₄)--> C₉H₈BrNO₄ + C₄H₅NO₂

Protocol (1 kg scale):

  • Setup: In a 20 L reactor equipped as before (with a light shield), charge Methyl 4-methyl-3-nitrobenzoate (1.00 kg, 5.12 mol), N-Bromosuccinimide (NBS) (0.96 kg, 5.38 mol), and carbon tetrachloride (10.0 L).

  • Initiator Addition: Add azobisisobutyronitrile (AIBN) (8.4 g, 0.051 mol) as a radical initiator.

  • Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction is often initiated with a broad-spectrum light source if needed, but thermal initiation with AIBN is more controllable on a large scale. Maintain reflux for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid. The product, Methyl 4-(bromomethyl)-3-nitrobenzoate, is often used directly in the next step without further purification due to its lachrymatory nature.

Causality and Scale-up Insights:

  • Mechanism: The reaction proceeds via a free-radical chain mechanism. AIBN initiates the process, and the key step is the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical.[5] This radical then reacts with Br₂ (generated in situ from NBS and trace HBr) to form the product.[6]

  • Solvent: Carbon tetrachloride is a traditional solvent, but due to its toxicity and environmental concerns, alternatives like cyclohexane or acetonitrile should be validated during process development.

  • Safety: The product is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). AIBN can decompose vigorously at higher temperatures; strict temperature control is essential.

ParameterValue
Starting Material1.00 kg
N-Bromosuccinimide (NBS)0.96 kg (1.05 eq)
AIBN8.4 g (0.01 eq)
Reaction TemperatureReflux (~77 °C)
Typical Yield~90% (crude)
Step 3: Kornblum Oxidation to Aldehyde

The benzylic bromide is converted to the corresponding aldehyde. The Kornblum oxidation is a suitable method for this transformation on a large scale, utilizing dimethyl sulfoxide (DMSO) as both the oxidant and solvent.

Reaction: C₉H₈BrNO₄ + C₂H₆OS --(Base)--> C₉H₇NO₅ + C₂H₆S + HBr

Protocol (1 kg scale based on theoretical input):

  • Setup: In a 20 L reactor, charge dimethyl sulfoxide (DMSO) (8.0 L) and sodium bicarbonate (0.61 kg, 7.27 mol). Heat the mixture to 100 °C.

  • Reagent Addition: Slowly add a solution of the crude Methyl 4-(bromomethyl)-3-nitrobenzoate (~1.41 kg, ~5.12 mol) in DMSO (2.0 L) to the heated mixture over 2 hours, maintaining the temperature at 100-105 °C.

  • Reaction: Stir the mixture at 100 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 30 L of ice-water. The product will precipitate.

  • Isolation: Stir the aqueous slurry for 1 hour, then isolate the solid product, Methyl 4-formyl-3-nitrobenzoate, by filtration.[7][8] Wash the filter cake extensively with water (3 x 3 L).

  • Drying: Dry the product in a vacuum oven at 50 °C.

Causality and Scale-up Insights:

  • Mechanism: The reaction involves the initial formation of an alkoxysulfonium salt via nucleophilic attack of the DMSO oxygen on the benzylic carbon. A base (sodium bicarbonate) then facilitates an elimination reaction to form the aldehyde, dimethyl sulfide, and HBr.

  • Temperature Control: The reaction can be exothermic. Careful control of the addition rate is crucial to maintain the target temperature.

  • By-products: A common odorous by-product is dimethyl sulfide. The reactor should be vented through an appropriate scrubbing system (e.g., bleach solution).

ParameterValue
Starting Material (crude)~1.41 kg
DMSO10.0 L
Sodium Bicarbonate0.61 kg (1.4 eq)
Reaction Temperature100-105 °C
Typical Yield80-85% over 2 steps
Purity (HPLC)>98%
Step 4: Reductive Cyclization to Form the Indazole Ring

This is the final, key ring-forming step. The ortho-nitroaldehyde is subjected to reductive conditions. The nitro group is first reduced to an amino group, which then undergoes spontaneous intramolecular condensation with the adjacent aldehyde to form the thermodynamically stable indazole ring system.

Reaction: C₉H₇NO₅ + 3 H₂ --(Pd/C)--> C₉H₈N₂O₃ + 2 H₂O

Protocol (1 kg scale):

  • Setup: Charge a suitable hydrogenation reactor (e.g., a Parr hydrogenator) with Methyl 4-formyl-3-nitrobenzoate (1.00 kg, 4.78 mol), ethyl acetate (10.0 L), and 10% Palladium on Carbon (Pd/C) (50 g, 5% w/w, 50% wet).

  • Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Heat the mixture to 40-50 °C and stir vigorously. The reaction is exothermic; cooling may be required to maintain the temperature. Monitor the reaction by hydrogen uptake and HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (2 x 1 L).

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of approximately 2 L. The product will begin to crystallize. Add heptane (4 L) as an anti-solvent to complete the precipitation.

  • Final Product: Cool the slurry to 0-5 °C, stir for 1 hour, and then isolate the final product, this compound, by filtration. Wash the cake with a cold mixture of ethyl acetate/heptane (1:2) and dry in a vacuum oven at 50 °C.

Causality and Scale-up Insights:

  • Catalyst: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. Careful handling is required as dry Pd/C is pyrophoric. Using a 50% water-wet catalyst is standard practice for safety.

  • Alternative Reductants: For scales where high-pressure hydrogenation is not feasible, transfer hydrogenation (e.g., using ammonium formate) or chemical reduction (e.g., with tin(II) chloride or iron in acetic acid) can be employed.[9]

  • Filtration: The filtration to remove the palladium catalyst must be done carefully under a nitrogen atmosphere to prevent the catalyst from igniting upon contact with air and solvent vapors.

ParameterValue
Starting Material1.00 kg
10% Pd/C (50% wet)50 g
Hydrogen Pressure50 psi
Reaction Temperature40-50 °C
Typical Yield85-92%
Purity (HPLC)>99.5%

Troubleshooting and Alternative Approaches

Troubleshooting P1 Problem: Incomplete Bromination (Step 2) C1 Cause: Inactive Initiator or Insufficient Light P1->C1 S1 Solution: Add fresh AIBN portionwise. Ensure proper function of light source. C1->S1 P2 Problem: Low Yield in Oxidation (Step 3) C2 Cause: Over-oxidation to carboxylic acid. Formation of by-products. P2->C2 S2 Solution: Strict temperature control (≤105°C). Consider alternative milder oxidations (e.g., Sommelet reaction). C2->S2 P3 Problem: Stalled Hydrogenation (Step 4) C3 Cause: Catalyst Poisoning (e.g., by sulfur from Step 3) P3->C3 S3 Solution: Ensure high purity of Intermediate 3. Increase catalyst loading or re-filter and add fresh catalyst. C3->S3

References

The Versatile Scaffold: Methyl 3-formyl-1H-indazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide range of biological activities.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutics, including anti-tumor, anti-inflammatory, and analgesic agents.[2] Its thermodynamic stability and capacity for diverse functionalization make it an ideal starting point for building complex molecules with tailored pharmacological profiles.[1]

Within this important class of compounds, Methyl 3-formyl-1H-indazole-5-carboxylate emerges as a particularly valuable and versatile intermediate. Its structure is primed for strategic modification at two key positions: the aldehyde group at C3 and the methyl ester at C5. These reactive handles allow for the systematic construction of extensive compound libraries, enabling researchers to probe structure-activity relationships (SAR) and optimize lead compounds. This guide provides an in-depth exploration of the synthesis and application of this key building block, with a focus on its role in the development of potent kinase inhibitors, a critical class of anti-cancer drugs.

Physicochemical Properties

While specific experimental data for the methyl ester is not extensively published, the properties of its parent carboxylic acid provide a useful baseline.

PropertyValue (for 3-formyl-1H-indazole-5-carboxylic acid)Reference
Molecular FormulaC₉H₆N₂O₃[3]
AppearanceWhite crystalline solid[4]
Melting Point~210-216 °C[4]
SolubilityAlmost insoluble in water; soluble in organic solvents like ethanol and DMSO.[4]

The methyl ester, this compound, is expected to have increased lipophilicity and better solubility in a wider range of organic solvents compared to its carboxylic acid precursor, making it highly suitable for various synthetic transformations.

Synthesis of this compound: A Two-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the readily available 5-carboxyindole. The first step involves a ring expansion via nitrosation to form the indazole core, followed by a standard Fischer esterification.

Protocol 1: Synthesis of 3-formyl-1H-indazole-5-carboxylic acid

This protocol is adapted from a general method for converting indoles to 1H-indazole-3-carboxaldehydes through nitrosation.[5] This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position of the indole, formation of an oxime, water addition, ring-opening, and subsequent ring-closure to yield the indazole aldehyde.[5]

Materials:

  • 5-carboxy-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, suspend 5-carboxy-indole (1 equivalent) in a mixture of water and ethanol.

  • Cool the suspension in an ice bath to 0-5 °C with vigorous stirring.

  • To this suspension, add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition of sodium nitrite is complete, slowly add 2M HCl dropwise to the reaction mixture. Maintain the temperature at 0-5 °C.

  • Allow the reaction to stir at a slightly elevated temperature (e.g., 50 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature. The product, 3-formyl-1H-indazole-5-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield a white solid. A yield of approximately 62% can be expected based on similar reactions.[5]

Causality and Validation: The acidic conditions are crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which acts as the electrophile for the initial nitrosation of the electron-rich indole ring. The subsequent ring expansion is a well-documented rearrangement for indoles under these conditions. The protocol's endpoint is validated by the precipitation of the product, which can be characterized by NMR and melting point analysis to confirm its identity and purity.[4][5]

Protocol 2: Fischer Esterification to this compound

This protocol employs the classic Fischer esterification method to convert the carboxylic acid into its corresponding methyl ester.[6]

Materials:

  • 3-formyl-1H-indazole-5-carboxylic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend the 3-formyl-1H-indazole-5-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask. Methanol acts as both the reactant and the solvent.[6]

  • With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain this compound.

Causality and Validation: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6] This allows the weakly nucleophilic methanol to attack, leading to the formation of the ester. The reaction is driven to completion by using a large excess of the alcohol. Neutralization and extraction validate the removal of the acid catalyst and isolation of the ester, whose purity can be confirmed by standard analytical techniques (NMR, HPLC, MS).

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Esterification 5-Carboxyindole 5-Carboxyindole Ind_Intermediate Nitrosation/ Rearrangement 5-Carboxyindole->Ind_Intermediate NaNO2, HCl Carboxylic_Acid 3-formyl-1H-indazole-5-carboxylic acid Ind_Intermediate->Carboxylic_Acid Carboxylic_Acid_2 3-formyl-1H-indazole-5-carboxylic acid Ester_Intermediate Fischer Esterification Final_Product This compound Ester_Intermediate->Final_Product Carboxylic_Acid_2->Ester_Intermediate Methanol, H2SO4 (cat.)

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The dual functionality of this compound makes it an exceptional starting point for synthesizing kinase inhibitors. Kinases are key regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[7] The indazole scaffold is particularly effective at targeting the ATP-binding pocket of many kinases, such as Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a target in cancers with centrosome amplification.[1][7]

The C3-aldehyde group is a versatile handle for introducing diversity elements that can interact with the solvent-exposed region of the kinase, while the C5-carboxylate can be converted to an amide to interact with the hinge region of the enzyme.[1]

Application Protocol: Synthesis of a Representative Indazole-Based PLK4 Inhibitor Scaffold

This protocol demonstrates how this compound can be elaborated into a core scaffold common in PLK4 inhibitors through a two-step sequence: reductive amination followed by amide coupling.

Step A: Reductive Amination at the C3 Position

This step utilizes the aldehyde functionality to introduce a key side chain, for example, a piperidine moiety, which is often found in kinase inhibitors to enhance solubility and cell permeability.

Materials:

  • This compound

  • Piperidine (or other desired amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the selected amine (e.g., piperidine, 1.1 equivalents) in the chosen solvent (DCE or THF).

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. This mild reducing agent will selectively reduce the iminium ion in the presence of the aldehyde.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting intermediate, Methyl 3-(piperidin-1-ylmethyl)-1H-indazole-5-carboxylate, by column chromatography.

Step B: Amide Coupling at the C5 Position

The methyl ester is first hydrolyzed to the carboxylic acid and then coupled with an appropriate amine to form the final amide, a key interaction motif for many kinase inhibitors.

Materials:

  • Methyl 3-(piperidin-1-ylmethyl)-1H-indazole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl) for acidification

  • Desired amine for coupling (e.g., aniline derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Hydrolysis: Dissolve the ester from Step A in a mixture of THF and water. Add LiOH (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH ~3-4 to precipitate the carboxylic acid. Extract the product with ethyl acetate, dry, and concentrate.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

  • Add the coupling agent HATU (1.2 equivalents) and the base DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

G cluster_0 C3 Derivatization cluster_1 C5 Derivatization Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Amine, NaBH(OAc)3 Intermediate C3-Amine Intermediate (Methyl Ester) Reductive_Amination->Intermediate Intermediate_2 C3-Amine Intermediate (Methyl Ester) Hydrolysis Ester Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Amine, HATU/DIPEA Final_Inhibitor Final Kinase Inhibitor Scaffold Amide_Coupling->Final_Inhibitor Intermediate_2->Hydrolysis LiOH

Caption: Workflow for elaborating the title compound into a kinase inhibitor scaffold.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into the synthesis of complex, biologically active molecules. The protocols outlined here for its synthesis and subsequent elaboration into kinase inhibitor scaffolds demonstrate its utility. As the demand for novel therapeutics continues to grow, particularly in oncology, the importance of versatile and intelligently designed building blocks like this compound will only increase. Future research will undoubtedly uncover new applications for this powerful scaffold, leading to the development of next-generation therapies for a host of challenging diseases.

References

Troubleshooting & Optimization

Improving the yield of "Methyl 3-formyl-1H-indazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate . As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of this synthesis and significantly improve your yields.

Introduction: The Challenge of Indazole C-3 Functionalization

This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and other pharmacologically active agents.[1] However, direct functionalization at the C-3 position of the indazole ring can be challenging. Unlike indoles, direct Vilsmeier-Haack formylation of indazoles can be inefficient, often leading to low yields and complex side-product profiles.[2] This guide will focus on the most common and effective method—the Vilsmeier-Haack formylation of Methyl 1H-indazole-5-carboxylate—and provide a structured approach to overcoming common experimental hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction is yielding very little or no desired product. What are the most critical parameters to investigate?

Answer: Low yield is the most common problem and typically points to issues with reagent quality, reaction setup, or temperature control. The Vilsmeier-Haack reaction is highly sensitive to these factors.

Root Cause Analysis & Solutions:

  • Vilsmeier Reagent Formation is Inefficient: The active formylating agent, the Vilsmeier reagent (a chloromethyliminium salt), is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This initial step is crucial.

    • Solution: Ensure your DMF is anhydrous. Water will rapidly quench the Vilsmeier reagent. Use a freshly opened bottle of DMF or dry it over molecular sieves. POCl₃ should also be fresh and colorless; a yellow tint indicates decomposition.

    • Protocol Insight: The formation of the Vilsmeier reagent is exothermic. Always add POCl₃ dropwise to DMF at a low temperature (0 °C) to control the reaction and prevent degradation of the reagent.[4]

  • Substrate Reactivity: The indazole ring is less electron-rich than pyrrole or indole, making it a less reactive substrate for electrophilic aromatic substitution.[4]

    • Solution: The reaction often requires elevated temperatures after the initial formation of the Vilsmeier reagent. A temperature range of 60-80 °C is typical for the formylation step.[5] Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.

  • Incorrect Stoichiometry: Using incorrect ratios of reagents can halt the reaction or promote side products.

    • Solution: An excess of the Vilsmeier reagent is generally required. A common starting point is 1.5-3.0 equivalents of both POCl₃ and DMF relative to the indazole substrate. See the optimized conditions table below.

Workflow for Diagnosing Low Yield

Here is a logical workflow to systematically troubleshoot poor reaction outcomes.

G Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Quality - Anhydrous DMF? - Fresh POCl3? Start->CheckReagents CheckSetup Step 2: Review Reaction Setup - Inert Atmosphere (N2/Ar)? - Proper Temperature Control? CheckReagents->CheckSetup Reagents OK Failure Issue Persists: Consult Advanced FAQs CheckReagents->Failure Reagents Poor CheckStoich Step 3: Confirm Stoichiometry - Excess Vilsmeier Reagent? (1.5-3.0 eq) CheckSetup->CheckStoich Setup Correct CheckSetup->Failure Setup Flawed OptimizeTemp Step 4: Optimize Reaction Temp - TLC Monitoring at 60°C, 70°C, 80°C CheckStoich->OptimizeTemp Stoichiometry Correct CheckStoich->Failure Incorrect Ratio Success Yield Improved OptimizeTemp->Success Optimization Successful OptimizeTemp->Failure No Improvement

Caption: Troubleshooting workflow for low yield.

Issue 2: Significant Formation of Side Products

Question: My NMR shows multiple products, making purification a nightmare. What are these impurities and how can I avoid them?

Answer: Side product formation is often due to the reactivity of the indazole nitrogens or over-reaction. The key is controlling the reaction conditions and understanding the mechanism.

Common Impurities and Prevention:

  • N-Formylation: The nitrogen atoms of the indazole ring (N1 and N2) are nucleophilic and can be formylated by the Vilsmeier reagent. This is especially problematic under harsh conditions.

    • Prevention: Maintain strict temperature control. Perform the initial reagent addition at 0 °C and then slowly warm to the reaction temperature. Using the minimum necessary excess of the Vilsmeier reagent can also help.

  • Formation of 2H-Indazole Isomer: Although the 1H-indazole is generally the more stable tautomer, reaction conditions can sometimes lead to the formation or isolation of the 2H-isomer, complicating purification and characterization.[6]

    • Prevention: The choice of base during workup and the solvent system for purification can influence the isolated tautomer. Consistent use of a standard aqueous workup followed by a well-defined chromatographic procedure is recommended.

  • Diformylation or Other Byproducts: While less common for this specific substrate, highly activated systems can sometimes undergo diformylation.[5]

    • Prevention: Monitor the reaction closely with TLC. Once the starting material is consumed and the desired product spot is maximized, quench the reaction promptly. Over-running the reaction rarely improves the yield of the desired product and often leads to decomposition or side reactions.

Vilsmeier-Haack Formylation Mechanism

Understanding the mechanism helps in controlling the reaction to favor the desired C-3 substitution.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Indazole Methyl 1H-indazole- 5-carboxylate Indazole->Intermediate + Vilsmeier Reagent Product Final Aldehyde (after hydrolysis) Intermediate->Product Aqueous Workup (H2O)

Caption: Simplified Vilsmeier-Haack reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this synthesis?

A1: While optimization is always recommended, a robust starting point is summarized in the table below. These parameters are synthesized from common practices for formylating electron-rich heterocyclic systems.[4][5]

ParameterRecommended ConditionRationale
Substrate Methyl 1H-indazole-5-carboxylate1.0 eq
Solvent N,N-Dimethylformamide (DMF)Acts as both solvent and reagent. Must be anhydrous.
Reagent 1 Phosphorus Oxychloride (POCl₃)2.0 eq
Reagent 2 N,N-Dimethylformamide (DMF)2.0 eq (in addition to solvent volume)
Temperature 0 °C (POCl₃ addition), then 70 °CControls initial exothermic reaction; provides energy for formylation.
Reaction Time 2-4 hours (at 70 °C)Monitor by TLC for completion.
Workup Quench with ice water/aq. NaHCO₃Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acid.

Q2: How should I purify the final product?

A2: The crude product is typically an oil or solid that requires purification.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40%) is generally successful.[7]

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization can be an effective and scalable alternative. Solvents like ethanol, isopropanol, or ethyl acetate/hexanes mixtures should be screened.

Q3: What are the key safety precautions for this reaction?

A3: Safety is paramount.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Quenching: The workup step of quenching the reaction mixture with water/ice can be highly exothermic. Perform this step slowly and with cooling in an ice bath to maintain control.

Q4: Can I use other formylating agents?

A4: While the Vilsmeier-Haack reaction is the most common, other methods exist for preparing indazole-3-carboxaldehydes. One notable alternative is the nitrosation of a corresponding indole precursor, which rearranges to form the indazole aldehyde under acidic conditions.[2] However, this requires a different starting material and may not be applicable if you are starting with the pre-formed indazole core.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 mL per 1g of substrate).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 70 °C. Maintain this temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly and carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution. Caution: This is an exothermic process.

  • Extraction: Stir the aqueous mixture for 1 hour, then extract the product with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.

References

Technical Support Center: Formylation of Methyl 1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of methyl 1H-indazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole functionalization. Here, we address common challenges, provide field-proven troubleshooting strategies, and offer detailed protocols to help you mitigate side reactions and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on methyl 1H-indazole-5-carboxylate for electrophilic formylation?

The methyl 1H-indazole-5-carboxylate molecule presents multiple potential sites for electrophilic attack. Due to the annular tautomerism of the indazole ring, the NH proton can reside on either nitrogen, though the 1H-tautomer is generally the most stable form.[1][2] The primary reactive sites include:

  • N1-position: The pyrrolic nitrogen is nucleophilic and a common site for alkylation and acylation.

  • N2-position: The pyridinic nitrogen is also nucleophilic, and substitution here leads to the thermodynamically less stable 2H-indazole isomer.

  • C3-position: This carbon is the most electron-rich position on the heterocyclic part of the indazole ring, making it a target for electrophilic substitution, analogous to the C3 position of indole.[3]

  • Other Ring Carbons (C4, C6, C7): While formylation at these positions is less common, it can occur under certain conditions, though it is generally disfavored compared to C3.

Caption: Potential electrophilic attack sites on the indazole core.
Q2: Why is achieving regioselective C3-formylation so challenging?

The primary challenge stems from the competing nucleophilicity of the N1 and N2 positions with the target C3 carbon. Direct formylation of an unprotected 1H-indazole often results in a mixture of N1-formyl, N2-formyl, and the desired C3-formyl products.[4][5] The Vilsmeier-Haack reagent, a common formylating agent, is a relatively weak electrophile and can react at any of these electron-rich centers.[6][7] The precise ratio of these isomers is highly sensitive to reaction conditions, including solvent, temperature, and the specific formylating agent used.

Q3: What are the most common methods for formylating indazoles?

The Vilsmeier-Haack reaction is the most widely cited method for the formylation of electron-rich heterocycles, including indazoles.[8][9] It typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent in situ.[10]

Other methods, such as the Duff reaction (using hexamethylenetetramine), are generally less effective for indazoles and are more suited for highly activated phenols.[11] Novel methods using reagents like Selectfluor and DMSO have also been developed, but these are often specific to certain substituted indazole systems.[12]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems encountered during the formylation of methyl 1H-indazole-5-carboxylate.

Problem 1: My reaction yields a mixture of regioisomers (N1, N2, and C3-formylated). How can I improve selectivity for the C3 position?

Causality: This is the most common outcome when formylating an unprotected indazole. The N1 and N2 atoms are highly nucleophilic and compete effectively with the C3 carbon for the electrophilic Vilsmeier reagent. Direct alkylation or acylation of 1H-indazoles is well-documented to produce mixtures of N1 and N2 products.[4]

Solution: Implement a Nitrogen Protection Strategy

The most robust solution is to temporarily "block" the reactive nitrogen positions with a protecting group. This forces the formylation to occur at the next most reactive site, the C3 carbon.

Recommended Workflow:

  • N-Protection: Protect the indazole nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it has been shown to direct subsequent C3-lithiation and functionalization effectively.[13] The tert-butyloxycarbonyl (Boc) group is another common and reliable option.[14]

  • C3-Formylation: Perform the Vilsmeier-Haack reaction on the N-protected indazole. With the nitrogens blocked, the reaction is directed to the C3 position.

  • Deprotection: Remove the protecting group to yield the desired C3-formylated product. The SEM group can be removed with fluoride sources (like TBAF) or acid, while the Boc group is readily cleaved under acidic conditions (e.g., TFA) or sometimes under the reaction conditions themselves.[13][14]

Caption: Troubleshooting workflow for improving C3-formylation selectivity.
Problem 2: I am observing significant N-formylation instead of C-formylation, even with a protection strategy. What's going wrong?

Causality: If you are seeing N-formylation, it implies that either the protection step was incomplete or the protecting group is not stable under the reaction conditions. Some protecting groups can be labile. For instance, while Boc is generally stable, some Vilsmeier-Haack conditions, particularly with prolonged heating, might lead to partial deprotection and subsequent N-formylation.

Troubleshooting Steps:

  • Verify Protection: Before proceeding to formylation, confirm the successful and complete protection of your starting material using analytical methods like ¹H NMR or LC-MS.

  • Assess Protecting Group Stability: Choose a more robust protecting group if necessary. The SEM group is generally more stable to a wider range of conditions than the Boc group.[13]

  • Modify Reaction Conditions: Use milder Vilsmeier-Haack conditions. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing potential deprotection and side reactions.[15]

Problem 3: My reaction is producing di-formylated products. How can I favor mono-formylation?

Causality: Di-formylation can occur if the reaction conditions are too harsh or if an excess of the formylating agent is used. This is more common in substrates with multiple activated positions. While less likely on the indazole core itself, it's a known side reaction in formylations of activated aromatic systems.[16]

Solution: Control Stoichiometry and Conditions

  • Adjust Stoichiometry: The most critical factor is the molar ratio of the Vilsmeier reagent to your substrate. Reduce the equivalents of POCl₃ and DMF to slightly above 1.0 (e.g., 1.1 to 1.3 equivalents).

  • Control Temperature: Run the reaction at the lowest effective temperature. Start at 0°C and allow the reaction to slowly warm to room temperature, monitoring its progress. Avoid high temperatures which can drive the reaction towards multiple substitutions.[16]

  • Monitor Reaction Progress: Use TLC or HPLC to track the formation of the mono-formylated product and stop the reaction once its concentration is maximized, before significant amounts of the di-formylated product appear.[16]

ParameterTo Minimize Di-formylationRationale
Stoichiometry Use 1.1 - 1.3 eq. of Vilsmeier reagentLimits the available electrophile to prevent a second attack.
Temperature 0°C to Room TemperatureReduces reaction rate, allowing for greater control and selectivity.[16]
Reaction Time Monitor closely via TLC/LC-MSPrevents the reaction from proceeding to over-formylation after the desired product is formed.
Problem 4: How can I definitively identify my products and distinguish between N1, N2, and C3 isomers?

Causality: The N1, N2, and C3-formylated isomers of methyl 1H-indazole-5-carboxylate are structurally similar, and their confirmation requires careful spectroscopic analysis.

Solution: Spectroscopic Analysis (NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these regioisomers.

  • ¹H NMR:

    • Formyl Proton (-CHO): The chemical shift of the aldehyde proton will be distinct for each isomer. N-formyl protons typically appear around 8.5-9.5 ppm, while C3-formyl protons are often further downfield, closer to 10.0 ppm.

    • Indazole Protons: The coupling patterns and chemical shifts of the aromatic protons (H4, H6, H7) and the C3-proton (if un-substituted) will change significantly depending on the site of substitution. For the C3-formylated product, the characteristic C3-H signal (often a singlet around 8.2 ppm) will be absent. In N-substituted isomers, the C3-H signal will remain, but its environment and shift will be altered.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can be decisive. For an N1-substituted isomer, irradiation of the N1-substituent's protons may show an NOE to the C7-proton. For an N2-substituted isomer, no such correlation is expected.

Isomer TypeExpected ¹H NMR Features
C3-Formyl Absence of the C3-H signal. Presence of a formyl proton signal (~10.0 ppm).
N1-Formyl Presence of the C3-H signal. Presence of a formyl proton signal (~8.5-9.5 ppm). Potential NOE correlation between N1-substituent and C7-H.
N2-Formyl Presence of the C3-H signal. Presence of a formyl proton signal (~8.5-9.5 ppm). No NOE correlation between N2-substituent and C7-H.

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation of N-Protected Indazole

This protocol is a general guideline and should be optimized for the specific N-protected derivative of methyl 1H-indazole-5-carboxylate.

Materials:

  • N-Protected Methyl 1H-indazole-5-carboxylate (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (1.5 eq.)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water, Brine

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (used as solvent) to 0°C.

  • Slowly add POCl₃ (1.5 eq.) dropwise to the cold DMF, maintaining the temperature below 5°C. The formation of the solid Vilsmeier reagent may be observed.[6]

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of the N-protected indazole (1.0 eq.) in a minimal amount of dry DMF or DCM dropwise to the Vilsmeier reagent suspension.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If required, gentle heating (40-60°C) can be applied.

  • Once the reaction is complete, carefully quench the mixture by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 by the slow addition of saturated NaHCO₃ solution or another suitable base.

  • Extract the product with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C3-formylated N-protected indazole.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis A DMF + POCl₃ B Chloroiminium Ion (Vilsmeier Reagent) A->B Nucleophilic Attack C N-Protected Indazole D Iminium Intermediate C->D Attack at C3 F C3-Formylated Product D->F Hydrolysis E Aqueous Workup (H₂O) E->D

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. Indazole derivatives are foundational scaffolds in numerous therapeutic agents, and successful synthesis is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical rationale behind procedural steps, and offer validated methods to overcome common synthetic hurdles.

Synthetic Overview: The Two-Step Path

The most common and logical approach to this compound involves a two-step sequence starting from 1H-Indazole-5-carboxylic acid. The workflow is conceptually straightforward but requires careful control of reaction conditions, particularly in the second step.

SynthesisWorkflow Start 1H-Indazole-5-carboxylic Acid Intermediate Methyl 1H-indazole-5-carboxylate Start->Intermediate Esterification (MeOH, H₂SO₄) Product This compound Intermediate->Product Formylation (Vilsmeier-Haack)

Caption: General synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this synthesis?

A1: The critical challenge lies in the second step: the formylation of Methyl 1H-indazole-5-carboxylate. The indazole ring system is less nucleophilic than an indole, and the electron-withdrawing methyl carboxylate group at the C5 position further deactivates the ring towards electrophilic substitution.[3] Consequently, the Vilsmeier-Haack reaction can be sluggish, requiring forcing conditions that may lead to side products or decomposition. Some literature even reports that direct Vilsmeier-Haack formylation at the C3 position of indazoles is ineffective, suggesting that success is highly substrate and condition-dependent.[3]

Q2: Why is the Vilsmeier-Haack reaction the method of choice for formylation?

A2: The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7] While it is a weaker electrophile than those used in Friedel-Crafts acylations, it is highly effective for many heterocyclic systems.[4] Despite the potential for low reactivity with this specific substrate, it remains the most direct and widely attempted route.

Q3: How can I confirm the regiochemistry of the final product?

A3: Distinguishing the desired C3-formylated product from other potential isomers (such as N1 or N2-formylated byproducts) is crucial. ¹H NMR spectroscopy is the most powerful tool. The C3-proton of the starting indazole will disappear, and a new aldehyde proton signal will appear significantly downfield (typically >10 ppm). Furthermore, the coupling patterns of the aromatic protons on the benzene portion of the indazole ring will shift. For instance, the proton at C4 will likely show a coupling to the C3-aldehyde proton if N-formylation occurs, which would be absent in the desired C3-formylated product. Comparing the spectra of the starting material and the product is essential.[8]

Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. The quenching step, typically done with ice or a basic solution, is highly exothermic and must be performed slowly and with extreme caution in an ice bath.

Troubleshooting Guide: Overcoming Common Hurdles

Problem 1: The formylation reaction shows low or no conversion.
  • Potential Cause A: Insufficient Reactivity. As discussed, the substrate is deactivated. The Vilsmeier reagent may not be electrophilic enough under standard conditions.

    • Solution:

      • Increase Temperature: After the initial formation of the Vilsmeier reagent at 0 °C, slowly warm the reaction to room temperature and then gently heat to 50-80 °C. Monitor the reaction closely by TLC or LC-MS, as excessive heat can cause decomposition.

      • Increase Reagent Stoichiometry: Increase the equivalents of both POCl₃ and DMF. A 2 to 3-fold excess is a reasonable starting point for optimization.

      • Prolong Reaction Time: These reactions can be slow. Allow the reaction to stir for an extended period (12-24 hours) at a moderately elevated temperature before assessing completion.

  • Potential Cause B: Poor Reagent Quality. POCl₃ can hydrolyze over time if not stored properly. DMF must be anhydrous.

    • Solution: Use a freshly opened bottle of POCl₃ or distill it before use. Use anhydrous grade DMF, preferably from a sealed bottle.

Problem 2: The reaction produces a complex mixture of products.
  • Potential Cause A: N-Formylation. The nitrogen atoms of the indazole ring can also be nucleophilic, leading to the formation of N1 or N2 formylated isomers or di-formylated products. N-formylation has been reported in similar systems.[9]

    • Solution:

      • Control Temperature: N-formylation can sometimes be favored at lower temperatures, while C-formylation may require thermal energy. Careful temperature profiling is necessary.

      • Characterize Byproducts: Isolate the major byproducts and characterize them by NMR and MS to confirm their structure. This will inform how to adjust conditions. For example, if an N-formyl group is present, it might be labile to acidic or basic workup conditions, potentially allowing for its removal.

  • Potential Cause B: Decomposition. The combination of heat and a strong Lewis acid (POCl₃) can lead to the degradation of the starting material or product.

    • Solution: Avoid excessive heating. Add the POCl₃ slowly at 0 °C to control the initial exotherm. Ensure a homogenous mixture to avoid localized "hot spots."

Problem 3: The product is difficult to purify.
  • Potential Cause A: Co-elution of Starting Material. The starting material and product have similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 40-50%). Using a dichloromethane/methanol system may also provide different selectivity.

      • Drive Reaction to Completion: It is often easier to remove excess reagents than unreacted starting material. Focus on optimizing the reaction conditions to achieve >95% conversion.

  • Potential Cause B: Persistent DMF. DMF has a high boiling point and can be difficult to remove completely.

    • Solution: After the primary extraction, wash the combined organic layers multiple times with water and then with a brine solution to pull the DMF into the aqueous phase. If it persists, azeotropic removal with heptane or toluene under reduced pressure can be effective.

Troubleshooting Workflow

Troubleshooting cluster_prep Preparation & Reaction cluster_analysis Analysis & Troubleshooting cluster_outcomes Possible Outcomes cluster_solutions Solutions start Start Formylation Reaction reagents Use Anhydrous DMF Use Fresh POCl₃ start->reagents conditions Add POCl₃ at 0°C Heat to 50-80°C Stir 12-24h reagents->conditions monitor Monitor by TLC/LC-MS conditions->monitor monitor->conditions Incomplete workup Careful Aqueous Workup monitor->workup Reaction Complete analyze Analyze Crude ¹H NMR workup->analyze low_yield Low Conversion? analyze->low_yield impurities Multiple Products? analyze->impurities good >80% Desired Product analyze->good low_yield->impurities No increase_temp Increase Temp/Time/ Reagent Stoichiometry low_yield->increase_temp Yes impurities->good No characterize Isolate & Characterize Byproducts to Adjust Reaction Conditions impurities->characterize Yes purify Proceed to Purification good->purify increase_temp->start Retry Reaction characterize->start Retry Reaction

Caption: A logical workflow for troubleshooting the formylation step.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate

This procedure is adapted from established esterification methods.[10]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-indazole-5-carboxylic acid (1.0 eq.).

  • Reagents: Suspend the acid in methanol (approx. 0.2 M).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq.) to the suspension while stirring.

  • Reaction: Heat the mixture to reflux (approx. 70 °C) and maintain for 12-16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and saturated aqueous sodium bicarbonate solution, stirring until gas evolution ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a light yellow or pink solid.

PropertyExpected Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Light yellow to brown solid
Purity (Typical) >96% (HPLC)
Storage Store at 0-8 °C
Table 1: Physicochemical properties of Methyl 1H-indazole-5-carboxylate.[11]
Protocol 2: Vilsmeier-Haack Formylation

This protocol is a starting point for optimization based on the general principles of the Vilsmeier-Haack reaction.[12][13]

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe to the DMF with vigorous stirring. A thick, white precipitate (the Vilsmeier reagent) may form. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Gently heat the reaction to 60 °C and stir for 12-24 hours. Monitor progress by TLC/LC-MS.

  • Quenching: Cool the reaction back to 0 °C. With extreme caution , slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. This step is highly exothermic.

  • Workup: Continue stirring until the hydrolysis is complete (TLC can confirm the disappearance of the iminium intermediate) and the pH is basic.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to afford the final product.

PropertyExpected Value
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ ~14.4 (s, 1H, NH), ~10.2 (s, 1H, CHO)
Table 2: Physicochemical properties of this compound.[3][14]

References

Common impurities in "Methyl 3-formyl-1H-indazole-5-carboxylate" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-formyl-1H-indazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

A1: Based on common synthetic routes, particularly the Vilsmeier-Haack formylation of the corresponding indazole ester, several types of impurities can be anticipated. These are broadly categorized as:

  • Unreacted Starting Materials: Residual methyl 1H-indazole-5-carboxylate.

  • Side-Reaction Products: Formation of regioisomers or products from incomplete reactions. A common side product in indazole synthesis can be the formation of different isomers.[1]

  • Reagents and Byproducts: Residual Vilsmeier reagent components (e.g., DMF, POCl₃) or their hydrolysis products.[2][3][4][5]

  • Degradation Products: Over-oxidation of the aldehyde to the corresponding carboxylic acid (3-formyl-1H-indazole-5-carboxylic acid) can occur, especially with improper handling or storage.[6]

Q2: How can I quickly assess the purity of my this compound?

A2: A quick qualitative assessment can be performed using Thin-Layer Chromatography (TLC). By comparing the crude sample to a purified standard, the presence of impurities can be visualized as separate spots. For a more quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Mass Spectrometry (MS) can also be used to confirm the molecular weight of the main component and identify potential impurities.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the NMR spectrum often correspond to the impurities mentioned in Q1. For instance, a broad singlet in the 10-12 ppm region might indicate the presence of a carboxylic acid impurity. Residual DMF typically shows signals around 8.0, 2.9, and 2.7 ppm. Comparing your spectrum to a reference spectrum of the pure compound and those of suspected impurities is the most effective way to identify contaminants.

Q4: What is the best general approach for purifying this compound?

A4: The optimal purification strategy depends on the nature and quantity of the impurities. For many common impurities, a two-step approach is highly effective:

  • Aqueous Workup: A carefully designed aqueous workup can remove many inorganic salts and water-soluble reagents like DMF. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like the corresponding carboxylic acid.[6]

  • Recrystallization or Column Chromatography: Following the initial workup, either recrystallization from a suitable solvent system or column chromatography is typically employed to remove closely related organic impurities.[1][7][8][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of this compound.

Impurity Profile and Removal Strategies
Observed Issue Potential Impurity Identification Method Recommended Removal Protocol
TLC shows a baseline spot that streaks. Carboxylic acid (3-formyl-1H-indazole-5-carboxylic acid)NMR (broad peak >10 ppm), IR (broad O-H stretch)Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.[6]
Presence of a lower Rf spot close to the product on TLC. Unreacted Methyl 1H-indazole-5-carboxylateHPLC, MSColumn Chromatography: This impurity is less polar than the product due to the absence of the aldehyde group. Normal-phase column chromatography using a solvent system like ethyl acetate/hexane should provide good separation.[10][11][12]
NMR shows peaks characteristic of DMF. N,N-Dimethylformamide (DMF)NMR (peaks around 8.0, 2.9, 2.7 ppm)Aqueous Extraction: DMF is water-soluble. Multiple washes with water or brine during the workup will effectively remove it. For trace amounts, co-evaporation with a high-boiling point solvent like toluene under reduced pressure can be effective.
Product appears as an oil or fails to crystallize. Mixture of isomers or other organic impuritiesHPLC, NMRColumn Chromatography: This is the most effective method for separating isomers and other structurally similar impurities. A careful selection of the mobile phase is crucial.[13][14] Recrystallization: If a suitable solvent is found where the desired product has significantly lower solubility than the impurities at a given temperature, recrystallization can be a highly effective and scalable purification method.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10][11][12]

1. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.[1][7]

1. Solvent Selection:

  • Choose a solvent or solvent mixture in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Potential solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
  • Heat the mixture while stirring to completely dissolve the solid.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for forming pure crystals.[8]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Analysis1 TLC/HPLC Analysis Workup->Analysis1 Column Column Chromatography Analysis1->Column  Complex Mixture  or Isomers Recrystal Recrystallization Analysis1->Recrystal  Single Major Impurity Analysis2 Purity Check (NMR, HPLC, MS) Column->Analysis2 Recrystal->Analysis2 Pure Pure Product Analysis2->Pure

Caption: General purification workflow.

References

Stability issues with "Methyl 3-formyl-1H-indazole-5-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-formyl-1H-indazole-5-carboxylate (MFCD10696842, CAS 797804-50-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.

Introduction to the Stability of Indazole Derivatives

Indazole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their versatile biological activities.[1][2] However, the stability of these compounds can be a critical factor in experimental success and reproducibility. The core indazole ring system, along with its functional groups, dictates its susceptibility to degradation under various conditions.[1][3] this compound possesses two key functional groups—an aldehyde at the 3-position and a methyl ester at the 5-position—which introduce specific stability considerations.

This guide will address common stability questions and troubleshooting scenarios in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation kinetics for this molecule are not extensively published, based on the known chemistry of indazole derivatives and its functional groups, the primary degradation pathways are likely to be:

  • Oxidation: The 3-formyl (aldehyde) group is susceptible to oxidation, which would convert it to a carboxylic acid.[4] This can be initiated by atmospheric oxygen, especially in solution and potentially accelerated by light or trace metal impurities.

  • Hydrolysis: The methyl ester at the 5-position can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically catalyzed by acidic or basic conditions.[1]

  • Photodegradation: Indazole rings are known to be sensitive to UV light. A common photochemical reaction is the rearrangement of the indazole ring to form a more stable benzimidazole derivative.[1] This process can occur even without additional reagents, requiring only irradiation.[1]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[1][5] The specific decomposition products would need to be determined experimentally.

Q2: I'm observing a new, more polar spot on my TLC after leaving my compound in solution on the bench. What could it be?

This is a common observation and likely indicates degradation. The increased polarity of the new spot suggests the formation of a carboxylic acid. There are two probable culprits:

  • Oxidation of the aldehyde: The formyl group has likely been oxidized to a carboxylic acid, forming 3-carboxy-1H-indazole-5-carboxylic acid.

  • Hydrolysis of the methyl ester: The methyl ester has been hydrolyzed to its carboxylic acid, yielding Methyl 3-formyl-1H-indazole-5-carboxylic acid.

To distinguish between these, you would need to use analytical techniques such as LC-MS or NMR to determine the mass and structure of the degradant.

Q3: My reaction yield is consistently low when using this compound. Could stability be the issue?

Yes, instability of your starting material can certainly lead to lower than expected yields. If your reaction conditions involve any of the following, you should consider the stability of the indazole derivative:

  • Elevated temperatures for prolonged periods: This could lead to thermal degradation.

  • Strongly acidic or basic conditions: These conditions can promote hydrolysis of the methyl ester.

  • Exposure to air (oxygen) for extended times, especially in solution: This can cause oxidation of the aldehyde.

  • Use of solvents that are not anhydrous or are of low purity: Water can lead to hydrolysis, and impurities could catalyze degradation.

Q4: What are the recommended storage conditions for solid this compound and its solutions?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ConditionSolid CompoundIn Solution
Temperature Room Temperature or 2-8°C[2][4]2-8°C (short-term) or -20°C to -80°C (long-term)[4]
Atmosphere Sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen)Purge solutions with an inert gas before sealing[4]
Light Store in an amber vial or protected from lightUse amber vials or wrap containers in foil[4]
Moisture Store in a desiccator or a tightly sealed container in a dry environment[4]Use anhydrous solvents and store under inert gas

It is highly recommended to prepare solutions fresh for each experiment to minimize degradation. [4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC/LC-MS analysis of a stock solution. Oxidation of the aldehyde; Hydrolysis of the methyl ester; Photodegradation.Prepare fresh solutions for each experiment. If storage is necessary, store at low temperature, protected from light, and under an inert atmosphere. Use high-purity, anhydrous solvents.
Inconsistent biological activity or reaction yields over time. Degradation of the compound in stock solutions or during the experiment.Follow the recommended storage conditions strictly. Consider performing a stability study under your specific experimental conditions (see protocol below).
Discoloration of the solid compound or solutions. Potential degradation, possibly due to oxidation or photodegradation.If discoloration is observed, it is advisable to re-analyze the purity of the compound before use. If purity has decreased, a fresh batch should be used.
Reaction with the aldehyde group is unsuccessful or gives low yield. The aldehyde may have oxidized to a carboxylic acid.Confirm the purity of the starting material before starting the reaction. Use fresh, high-purity compound.

Experimental Protocol: Assessing Stability in Your System

To determine the stability of this compound under your specific experimental conditions, a simple forced degradation study can be performed. This will help you identify potential issues before they impact your results.

Objective: To assess the stability of this compound under conditions relevant to your planned experiment (e.g., specific solvent, pH, temperature).

Materials:

  • This compound

  • Your chosen solvent(s) and buffer(s)

  • HPLC or LC-MS system for analysis

  • Amber vials

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable anhydrous, aprotic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution into your experimental solvent/buffer to the final concentration you will be using in your assay or reaction.

  • Stress Conditions:

    • Control (T=0): Analyze a sample of the freshly prepared test solution immediately.

    • Experimental Conditions: Incubate the test solution under your planned experimental conditions (e.g., 37°C for 24 hours in your cell culture media).

    • Forced Degradation (Optional but Recommended): To understand potential degradation products, you can expose the test solution to more aggressive conditions:

      • Acidic: Add a small amount of dilute HCl.

      • Basic: Add a small amount of dilute NaOH.

      • Oxidative: Add a small amount of dilute H₂O₂.

      • Photonic: Expose to UV light.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and analyze by HPLC or LC-MS.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which represent degradation products.

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results (e.g., low yield, variable activity) check_purity Step 1: Verify Purity of Starting Material (e.g., via HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure re_purify Action: Re-purify or obtain a new batch of the compound. is_pure->re_purify No investigate_conditions Step 2: Investigate Experimental Conditions is_pure->investigate_conditions Yes harsh_conditions Are there harsh conditions? (e.g., high temp, strong pH, oxygen exposure) investigate_conditions->harsh_conditions modify_conditions Action: Modify experimental protocol. - Lower temperature - Use milder pH - Degas solvents - Use inert atmosphere harsh_conditions->modify_conditions Yes stability_study Step 3: Perform a focused stability study in your experimental system. harsh_conditions->stability_study No modify_conditions->stability_study is_stable Is the compound stable under your modified conditions? stability_study->is_stable proceed Proceed with the experiment. is_stable->proceed Yes redesign_experiment Action: Redesign experiment to accommodate compound instability. (e.g., shorter reaction times, different solvent) is_stable->redesign_experiment No

Caption: A decision-making workflow for troubleshooting experimental issues potentially caused by the instability of this compound.

Conclusion

While this compound is a valuable building block, its stability is a key consideration for reliable and reproducible research. The presence of both an aldehyde and a methyl ester on the indazole core makes it susceptible to oxidation and hydrolysis, respectively, in addition to the inherent photosensitivity of the indazole ring. By understanding these potential degradation pathways and taking appropriate preventative measures in the storage and handling of this compound, researchers can mitigate stability-related issues and ensure the integrity of their experimental outcomes. When in doubt, performing a simple stability study under your specific experimental conditions is a prudent step.

References

Technical Support Center: Alternative Synthetic Routes for Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate, a key intermediate in pharmaceutical research and development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of its synthesis. We will explore alternative synthetic routes, address common experimental challenges, and offer field-proven insights to ensure successful outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound presents unique challenges, primarily due to the reactivity of the indazole ring system. Direct formylation at the C3 position of indazoles can be difficult.[1][2] For instance, the Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocycles, is often ineffective for direct C3-formylation of indazoles.[2] This has led to the development of several alternative multi-step strategies.

Here, we outline and compare three common synthetic pathways.

Synthetic Route Comparison
RouteStarting MaterialKey Transformation(s)AdvantagesDisadvantages
Route 1 Methyl 1H-indazole-5-carboxylateC3-formylation via lithiation or other C-H activationDirect approachCan lead to ring opening; may require specific protecting groups
Route 2 Substituted IndoleNitrosation and rearrangementMild conditions; good for electron-rich and deficient indolesMulti-step; potential for side reactions
Route 3 Substituted o-toluidineDiazotization and cyclizationAccess to diverse substitution patternsMay require harsh conditions; potential for regioisomer formation

II. Troubleshooting Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing a question-and-answer format for clarity.

Issue 1: Low Yield in C3-Formylation of Methyl 1H-indazole-5-carboxylate (Route 1)

Question: My attempt at direct C3-formylation of Methyl 1H-indazole-5-carboxylate using n-butyllithium followed by quenching with DMF resulted in a very low yield of the desired product. What could be the cause and how can I improve it?

Answer:

Low yields in direct C3-formylation of indazoles are a common issue. The primary challenges are the potential for ring-opening of the five-membered ring upon metallation and the formation of regioisomers.[2]

Troubleshooting Steps:

  • Protecting Group Strategy: The acidic N-H proton of the indazole can interfere with the desired C3-lithiation. Employing a suitable protecting group on the N1 position is crucial. The tert-butyloxycarbonyl (Boc) group is a common choice as it can direct metallation to the C3 position.

  • Reaction Conditions:

    • Temperature: Perform the lithiation at a very low temperature (typically -78 °C) to minimize side reactions and decomposition.

    • Base Selection: While n-butyllithium is commonly used, other bases like lithium diisopropylamide (LDA) might offer better selectivity in some cases.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is completely dry, as any moisture will quench the organolithium reagent.

  • Alternative C-H Activation: Consider alternative C-H activation strategies that avoid harsh organolithium reagents. Methods involving transition metal catalysis (e.g., palladium or rhodium) have been developed for the C-H functionalization of indazoles.

Issue 2: Side Product Formation in the Nitrosation of Indoles (Route 2)

Question: I am following a procedure for the synthesis of an indazole-3-carboxaldehyde derivative starting from an indole via nitrosation. I am observing significant formation of undesired side products. How can I minimize these?

Answer:

The nitrosation of indoles to form indazole-3-carboxaldehydes is a powerful transformation, but it can be accompanied by side reactions if not carefully controlled.[3][4]

Troubleshooting Steps:

  • Control of Acidity: The reaction is highly sensitive to the pH of the medium. A slightly acidic environment is optimal.[3][4] If the acidity is too high, it can lead to degradation of the starting material or product. If it's too low, the reaction may not proceed efficiently. Careful control of the amount of acid used is critical.

  • Reverse Addition: Adding the indole solution slowly to the nitrosating agent (e.g., sodium nitrite in an acidic solution) can help to maintain a low concentration of the indole and minimize side reactions like dimerization.[4]

  • Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0-5 °C) to reduce the rate of side reactions.

  • Purity of Starting Material: Ensure the starting indole is pure, as impurities can sometimes catalyze side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: After completing the synthesis, I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

Answer:

Purification can be challenging due to the polarity of the molecule and the potential for closely related impurities.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for purifying indazole derivatives.[1][5]

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of methanol to a dichloromethane or chloroform solution.[1][5]

    • TLC Analysis: Before running a large column, optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and the major impurities. Aim for an Rf value of 0.2-0.4 for your product.[5]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[5]

  • Aqueous Work-up: A thorough aqueous work-up after the reaction can remove many inorganic salts and polar byproducts, simplifying the subsequent chromatographic purification. This may involve washing the organic layer with a saturated sodium bicarbonate solution and brine.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the formyl group at the C3 position of the indazole ring?

A1: The 3-formyl group is a versatile synthetic handle. It can be readily converted into a variety of other functional groups, making 1H-indazole-3-carboxaldehyde derivatives valuable intermediates for synthesizing more complex molecules.[2][6] For example, the aldehyde can undergo Wittig reactions to form alkenes, be oxidized to a carboxylic acid, or be used in reductive amination to introduce amine functionalities.[2]

Q2: Are there any safety precautions I should be aware of when working with the reagents for these syntheses?

A2: Yes, several reagents used in these syntheses require careful handling.

  • Organolithium reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate personal protective equipment.

  • Sodium nitrite: This is an oxidizing agent and can be toxic if ingested.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.

Q3: Can I use a different ester group instead of the methyl ester at the C5 position?

A3: Yes, it is generally possible to use other alkyl esters (e.g., ethyl, tert-butyl). The choice of ester may depend on the specific reaction conditions of the subsequent steps and whether selective hydrolysis of the ester is required later in the synthetic sequence. The synthesis of the corresponding starting material (e.g., Ethyl 1H-indazole-5-carboxylate) would be necessary.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative technique to determine the purity of the sample.

IV. Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations in the discussed synthetic routes.

Route 1: Direct C3-Formylation

G start Methyl 1H-indazole-5-carboxylate step1 1. N-Protection (e.g., Boc₂O) 2. C3-Lithiation (e.g., n-BuLi, -78°C) 3. Quench with DMF start->step1 product This compound step1->product

Caption: Workflow for the direct C3-formylation of Methyl 1H-indazole-5-carboxylate.

Route 2: Nitrosation of Indole

G start Substituted Indole step1 Nitrosation (e.g., NaNO₂, H⁺) Rearrangement start->step1 product Substituted 1H-indazole-3-carboxaldehyde step1->product

Caption: Synthesis of indazole-3-carboxaldehydes via indole nitrosation.

V. References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchGate. Available at: --INVALID-LINK--

  • Common side reactions in the synthesis of indazole-3-carboxamides - Benchchem. Available at: --INVALID-LINK--

  • 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • 1H-Indazole-3-carbaldehyde - Chem-Impex. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. Available at: --INVALID-LINK--

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available at: --INVALID-LINK--

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: --INVALID-LINK--

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions - ResearchGate. Available at: --INVALID-LINK--

  • Indazole synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. Available at: --INVALID-LINK--

  • indazole - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: --INVALID-LINK--

  • Methyl indazole-3-carboxylate | Sigma-Aldrich. Available at: --INVALID-LINK--

  • 3-Formyl-1H-indazole-5-carboxylic acid - ChemBK. Available at: --INVALID-LINK--

  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. Available at: --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: --INVALID-LINK--

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: --INVALID-LINK--

  • Synthesis of indazoles from 2-formylphenylboronic acids - PMC - NIH. Available at: --INVALID-LINK--

  • 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3) - PubChemLite. Available at: --INVALID-LINK--

  • METHYL 5-FLUORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: --INVALID-LINK--

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: --INVALID-LINK--

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. Available at: --INVALID-LINK--

  • 1H-Indazole-5-carboxylic acid methyl ester - Chem-Impex. Available at: --INVALID-LINK--

  • 1033772-29-0 | Methyl 5-formyl-1H-indazole-3-carboxylate | ChemScene. Available at: --INVALID-LINK--

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem. Available at: --INVALID-LINK--

  • Methyl 1h-indazole-5-carboxylate | Sigma-Aldrich. Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective functionalization of the indazole scaffold. The indazole core is a prominent pharmacophore in numerous therapeutic agents, but its synthesis is often complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to mixtures of regioisomers.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you achieve high regioselectivity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining a mixture of N-1 and N-2 alkylated indazole products?

The formation of regioisomeric mixtures during the alkylation of 1H-indazoles is a common challenge stemming from the ambident nucleophilic nature of the indazole anion.[3] The indazole ring can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][4][5][6] However, under many reaction conditions, both nitrogen atoms exhibit nucleophilicity, leading to alkylation at both sites. The final ratio of N-1 to N-2 products is a result of a delicate balance between kinetic and thermodynamic control, and is highly sensitive to the reaction conditions.[1][7]

Q2: What are the most critical factors influencing N-1 versus N-2 regioselectivity?

The regiochemical outcome of indazole alkylation is governed by a combination of factors:

  • Choice of Base and Solvent: This is arguably the most critical parameter. The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving excellent N-1 selectivity.[4][7][8][9] This is attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation may coordinate with the N-2 nitrogen, sterically hindering its attack.[2][5][7] Conversely, using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often leads to mixtures of isomers.[3][10]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.

    • C-3 Position: Electron-withdrawing groups at the C-3 position, such as carboxymethyl, acetyl, or carboxamide, can lead to greater than 99% N-1 regioselectivity when NaH in THF is used.[4][8][9]

    • C-7 Position: Bulky substituents at C-7 can sterically block the N-1 position, favoring N-2 alkylation. Conversely, electron-withdrawing groups like nitro or carboxylate at the C-7 position can promote excellent N-2 regioselectivity (≥96%).[2][4][8]

  • Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration, such as reactions with certain α-halo carbonyl electrophiles, tend to favor the more thermodynamically stable N-1 substituted product.[4][8] Kinetically controlled reactions, on the other hand, can sometimes favor the N-2 product.[1][11]

  • Nature of the Electrophile: The structure of the alkylating agent can also influence the outcome. While primary alkyl halides are commonly used, other electrophiles might exhibit different selectivities.

Q3: How can I reliably synthesize the N-2 alkylated indazole?

While the N-1 isomer is often the thermodynamically favored product, specific strategies can be employed to selectively obtain the N-2 isomer:

  • Steric Hindrance at C-7: Introducing a bulky substituent at the C-7 position of the indazole ring can effectively block the N-1 position, thereby directing alkylation to N-2.[1]

  • Directing Groups: The use of specific directing groups can steer the reaction towards N-2 functionalization.

  • Catalytic Systems: Certain metal-catalyzed reactions have been developed to achieve N-2 selectivity. For instance, TfOH-catalyzed reactions of indazoles with diazo compounds have shown to be highly regioselective for the N-2 position.[12]

  • Mitsunobu Reaction: The Mitsunobu reaction has been observed to show a strong preference for the formation of the N-2 regioisomer in certain cases.[4][8]

Q4: Are there reliable methods to distinguish between N-1 and N-2 isomers?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for differentiating between N-1 and N-2 substituted indazoles.

  • ¹H NMR: The chemical shift of the proton at the C-3 position is often a key indicator.

  • ¹³C NMR: The chemical shifts of the carbons within the pyrazole ring also differ between the two isomers.

  • NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide definitive structural proof by showing through-space correlations between the protons of the alkyl substituent and the protons on the indazole core.[10]

  • HMBC Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the carbons of the indazole ring and the protons of the N-alkyl group, allowing for unambiguous assignment of the regiochemistry.[8]

Troubleshooting Guides & Detailed Protocols

This section provides actionable troubleshooting advice and step-by-step protocols for common challenges encountered in achieving regioselective indazole synthesis.

Issue 1: Poor N-1 Selectivity in Alkylation Reactions

Causality: You are likely using reaction conditions that do not sufficiently favor the thermodynamic product or fail to adequately differentiate between the two nucleophilic nitrogen atoms. This is common when using weaker bases in polar solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor N-1 selectivity.

Protocol 1: High N-1 Selectivity Alkylation using NaH/THF [3][4][8]

This protocol is highly effective for a wide range of indazole substrates, particularly those bearing electron-withdrawing groups at the C-3 position.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For less reactive electrophiles, heating to 50 °C may be necessary.[8]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Effect of Base and Solvent on N-1/N-2 Ratio

BaseSolventTemperature (°C)N-1:N-2 RatioReference
NaHTHF50>99:1[8]
K₂CO₃DMFRT1:1[10]
Cs₂CO₃Dioxane90N-1 selective[3]
NaHMDSTHFRTN-2 selective[4]
NaHMDSDMSORTN-1 selective[10]
Issue 2: Difficulty in Synthesizing N-2 Substituted Indazoles

Causality: Standard alkylation conditions often favor the thermodynamically more stable N-1 isomer. Achieving N-2 selectivity requires a deliberate strategy to either block the N-1 position or utilize a reaction mechanism that kinetically favors N-2 attack.

Strategic Approaches to N-2 Indazole Synthesis:

Caption: Strategies for selective N-2 indazole synthesis.

Protocol 2: N-2 Selective Synthesis via the Davis-Beirut Reaction [13][14][15][16]

The Davis-Beirut reaction is a powerful method for the de novo synthesis of 2H-indazoles, thus avoiding the regioselectivity issues of alkylating a pre-formed indazole ring. It involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine.

Step-by-Step Methodology:

  • Starting Material: Prepare the required N-substituted 2-nitrobenzylamine.

  • Reaction Setup: Dissolve the 2-nitrobenzylamine derivative in a suitable solvent system, such as a mixture of an alcohol and water.

  • Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the reaction mixture. The reaction proceeds through the in situ formation of a nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[14][15][16]

  • Workup: After the reaction is complete, neutralize the mixture and perform a standard aqueous workup.

  • Purification: Purify the resulting 2H-indazole derivative by chromatography or recrystallization.

Advanced Strategies for Regiocontrol

For more complex substrates or when traditional methods fail, advanced synthetic strategies can provide excellent regiocontrol.

C-H Functionalization for Regioselective Synthesis

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted indazoles. By using a directing group on the indazole nitrogen, it is possible to selectively functionalize specific C-H bonds on the indazole core or on an N-aryl substituent.

  • Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts can be used for the C-H bond addition of azobenzenes to aldehydes, providing a one-step synthesis of N-aryl-2H-indazoles.[17] The azo group acts as a directing group for ortho C-H activation.

  • Palladium-Catalyzed Functionalization: Palladium catalysts are widely used for the C-3 functionalization of 2H-indazoles, often employing an isocyanide insertion strategy to build diverse heterocyclic scaffolds.[18]

Summary and Outlook

Overcoming poor regioselectivity in indazole synthesis is a critical challenge that can be addressed through a systematic and mechanistically informed approach. The choice of base and solvent is paramount for controlling the outcome of N-alkylation reactions, with the NaH/THF system being a robust choice for achieving high N-1 selectivity. For the synthesis of N-2 substituted indazoles, methods like the Davis-Beirut reaction or specialized catalytic systems offer excellent control. As the demand for novel indazole-based therapeutics continues to grow, the development of new and even more selective synthetic methodologies will remain an active area of research.

References

Challenges in the characterization of "Methyl 3-formyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-formyl-1H-indazole-5-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this versatile heterocyclic intermediate. We will address frequently encountered issues in a practical, question-and-answer format, grounded in established analytical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the routine analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum shows broad signals for the aromatic protons and the N-H proton is not visible. What is the likely cause and solution?

Answer: This is a classic issue often related to solvent choice and sample concentration.

  • Causality: this compound has multiple sites for hydrogen bonding (the N-H group, the formyl oxygen, and the ester carbonyl). In common solvents like CDCl₃, intermolecular hydrogen bonding can lead to aggregation, which results in signal broadening. The N-H proton signal may broaden to the point where it disappears into the baseline.

  • Troubleshooting Protocol:

    • Switch to a Hydrogen-Bond-Disrupting Solvent: The most effective solution is to re-run the sample in a deuterated polar aprotic solvent like DMSO-d₆. DMSO is an excellent hydrogen bond acceptor and will disrupt intermolecular aggregation, leading to sharper signals for all protons. The N-H proton should become visible as a distinct, albeit potentially broad, singlet. Spectroscopic data for similar indazole aldehydes confirm that DMSO-d₆ is a suitable solvent for resolving such structures.[1]

    • Dilute the Sample: If you must use a solvent like CDCl₃, try running the analysis on a much more dilute sample. Lowering the concentration can reduce the extent of aggregation.

    • Temperature Variation: Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can sometimes help sharpen signals by disrupting weak intermolecular interactions and increasing the rate of proton exchange.

Question 2: I see more than the expected number of aromatic signals. Could this be due to isomers?

Answer: Yes, this is a strong possibility. The synthesis of substituted indazoles can often lead to a mixture of N-1 and N-2 isomers, which are structurally very similar and can be difficult to separate.[2][3]

  • Expert Insight: While your target is the 1H-indazole, nucleophilic substitution reactions on the indazole ring can yield the 2H-indazole isomer ("Methyl 3-formyl-2H-indazole-5-carboxylate").[2] These isomers will have distinct, though potentially overlapping, NMR spectra. NMR spectroscopy is a primary tool for distinguishing between these N-1 and N-2 substituted indazoles.[2][4] The chemical shift of the proton at the 3-position (H-3) is particularly diagnostic; it is typically more deshielded in the 2H-isomer compared to the 1H-isomer.[2]

  • Validation Workflow:

    • Acquire a ¹³C NMR Spectrum: The chemical shifts of the carbon atoms in the five-membered ring (especially C3 and C7a) are significantly different between N-1 and N-2 isomers and can provide definitive structural confirmation.[2]

    • Perform 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-H proton and carbons in the ring, confirming the N-1 substitution.

    • Review Synthesis Method: Certain synthetic routes or alkylating agents are known to favor one isomer over the other.[2] Reviewing the literature for your specific synthesis can provide clues about the expected regioselectivity.[5][6]

Table 1: Typical ¹H NMR Spectroscopic Data for this compound (Note: Shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from analogous indazole structures.)[1][2][7]

Proton Assignment Expected Chemical Shift (δ) in DMSO-d₆ [ppm] Multiplicity Coupling Constant (J) [Hz]
N-H~13.5 - 14.5Broad Singlet-
CHO (Formyl)~10.1 - 10.3Singlet-
H-4~8.4 - 8.6Singlet or narrow Doublet~0.9 - 1.5
H-6~8.1 - 8.3Doublet of Doublets~8.7, ~1.5
H-7~7.8 - 8.0Doublet~8.7
OCH₃ (Ester)~3.9 - 4.1Singlet-
Mass Spectrometry (MS)

Question: I am having trouble identifying the correct molecular ion peak [M+H]⁺ in my ESI-MS spectrum. I see several other prominent peaks.

Answer: This can be due to in-source fragmentation, adduct formation, or the presence of impurities. The expected molecular formula is C₁₀H₈N₂O₃ with a molecular weight of 204.18 g/mol .[8][9][10]

  • Troubleshooting Workflow:

    Caption: Decision workflow for troubleshooting mass spectrometry results.

  • Expert Insight:

    • Verify Adducts: The most common observation besides the [M+H]⁺ peak at m/z 205.06 is the sodium adduct [M+Na]⁺ at m/z 227.04. This is especially prevalent if glassware was not properly rinsed or if sodium salts were used in the workup.

    • Reduce Source Energy: The formyl group can sometimes be labile. If the fragmentor or cone voltage in the ESI source is too high, you may be causing the molecule to fragment before detection. A common fragment could be the loss of the formyl group (-29 Da) or the methoxy group (-31 Da). Reduce the source energy to obtain a softer ionization.

    • Check for Dimers: At high concentrations, non-covalent dimers can sometimes be observed, leading to a peak at [2M+H]⁺ (m/z 409.11).

Chromatography (HPLC/TLC)

Question: My compound shows significant tailing on a reverse-phase HPLC column (C18). How can I improve the peak shape?

Answer: Peak tailing for a compound like this is often caused by interactions between the basic nitrogen atoms of the indazole ring and residual acidic silanol groups on the silica-based column packing.

  • Causality: The nitrogen atoms in the indazole ring can act as basic sites. Even on high-quality, end-capped C18 columns, free silanol groups (Si-OH) on the silica surface can be present. These acidic sites can cause strong, non-specific binding with your basic analyte, leading to a "tailing" effect as the analyte slowly elutes from these active sites.

  • Solutions:

    • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of acid to your mobile phase (both aqueous and organic components). Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the silanol groups, effectively "masking" them. It also ensures your analyte is consistently in its protonated form, leading to a single sharp peak.

    • Use a Different Column: Consider using a column with a different stationary phase or one specifically designed for basic compounds, which often have advanced end-capping or a hybrid particle technology to minimize silanol interactions.

    • Check for Overload: Ensure you are not overloading the column. Injecting too much sample can saturate the stationary phase and lead to poor peak shape. Try injecting a 10-fold dilution to see if the peak shape improves.

Part 2: Standard Operating Procedures (SOPs)

SOP-01: Sample Preparation and Analysis by ¹H NMR
  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

    • NMR tube (5 MHz, high precision)

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Accurately weigh approximately 5 mg of the compound directly into a clean, dry vial.

    • Using a clean Pasteur pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex the sample until the solid is completely dissolved. The compound should be soluble in DMSO.[11]

    • Transfer the solution into a clean NMR tube.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

    • Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.[12]

    • Integrate all peaks and assign them according to the expected structure (refer to Table 1).

SOP-02: Purity Assessment by Reverse-Phase HPLC
  • Objective: To determine the purity of a sample and identify potential impurities.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Sample diluent: Acetonitrile/Water (1:1)

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 30 °C

      • UV Detection: 254 nm

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-17 min: 90% B

        • 17-18 min: 90% to 10% B

        • 18-20 min: 10% B (re-equilibration)

    • Analysis: Inject the sample and integrate the resulting peaks. Calculate the purity by the area percent method. The main peak should correspond to the title compound. Any earlier eluting peaks are likely more polar impurities, while later eluting peaks are more non-polar.

Part 3: Logical & Conceptual Diagrams

General Characterization Workflow

This diagram outlines the logical flow for the complete characterization of a newly synthesized batch of this compound.

Characterization_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Purification cluster_2 Structural Confirmation & Purity Crude Crude Product TLC TLC Analysis (Impurity Profile) Crude->TLC Column Column Chromatography TLC->Column Fractions Collect Pure Fractions Column->Fractions NMR ¹H & ¹³C NMR (Structural ID) Fractions->NMR MS LC-MS (Molecular Weight) Fractions->MS HPLC HPLC-UV (Purity >95%) NMR->HPLC MS->HPLC Final Characterized Compound HPLC->Final

Caption: A standard workflow from crude product to fully characterized compound.

References

Technical Support Center: Synthesis and Scale-Up of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 3-formyl-1H-indazole-5-carboxylate. This molecule is a critical building block in pharmaceutical manufacturing, most notably as a key intermediate for the PARP inhibitor Niraparib.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, particularly focusing on the Vilsmeier-Haack formylation step and its transition from bench to plant.

Section 1: Synthesis Overview and Core Chemistry

The synthesis of this compound is typically achieved in a two-step sequence starting from 1H-indazole-5-carboxylic acid.

  • Esterification: The starting carboxylic acid is converted to its methyl ester, Methyl 1H-indazole-5-carboxylate. This is a standard esterification, often achieved using methanol with a catalytic amount of strong acid like sulfuric acid.[3]

  • Formylation: The crucial C3-formyl group is introduced onto the indazole ring via the Vilsmeier-Haack reaction.[4] This reaction utilizes a pre-formed Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as the formylating agent.[5][6]

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Vilsmeier-Haack Formylation A 1H-Indazole-5-carboxylic Acid B Methyl 1H-indazole-5-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C This compound (Target Molecule) B->C  1. POCl₃, DMF  2. Aqueous Work-up

Caption: Overall synthetic workflow.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation

This section addresses the most common issues encountered during the C3-formylation step in a question-and-answer format.

Q1: My reaction yield is very low or I've recovered only the starting material. What went wrong?

A: Low conversion is a frequent issue, often tracing back to the Vilsmeier reagent itself or the reaction conditions.

  • Possible Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt, or Vilsmeier reagent, is formed from the reaction of DMF and POCl₃.[7] It is moisture-sensitive and can degrade if not prepared and used under anhydrous conditions.

    • Solution: Always use dry DMF and fresh, high-purity POCl₃. Prepare the reagent in situ by adding POCl₃ slowly to DMF at a low temperature (0-5 °C) under an inert atmosphere (e.g., nitrogen). A characteristic color change and increase in viscosity indicate its formation.

  • Possible Cause 2: Insufficient Electrophilicity. The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions in Friedel-Crafts reactions.[8] The reaction relies on the electron-rich nature of the indazole ring.

    • Solution: Ensure your starting material, Methyl 1H-indazole-5-carboxylate, is pure. Electron-withdrawing impurities can deactivate the ring system. Additionally, ensure the stoichiometry is correct. An excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents) is often required to drive the reaction to completion.

  • Possible Cause 3: Incorrect Reaction Temperature. While the reagent is formed at a low temperature, the subsequent formylation of the indazole often requires heating to proceed at a reasonable rate. However, excessive heat can cause decomposition.

    • Solution: After adding the indazole substrate to the pre-formed reagent at a low temperature, slowly warm the mixture. The optimal temperature is substrate-dependent but typically falls in the range of 50-80 °C.[7] Monitor the reaction by TLC or LCMS to track the consumption of starting material and avoid prolonged heating once the reaction is complete.

Q2: I'm observing multiple products and my final product is difficult to purify. What are these impurities?

A: This is likely a regioselectivity issue. While formylation is expected at the C3 position, side reactions can occur.

  • Underlying Chemistry: The indazole ring has two nitrogen atoms, N1 and N2. Electrophilic attack at C3 is generally favored due to the electronic nature of the heterocyclic ring. The pyrazole portion of the indazole is electron-rich, and the C3 position is the most nucleophilic carbon.[9] However, formylation at other positions or on the N1 nitrogen is possible under certain conditions.

  • Troubleshooting Strategy:

    • Control Temperature: Higher temperatures can sometimes lead to the formation of thermodynamic byproducts or decomposition. Stick to the lowest effective temperature.

    • Order of Addition: Always add the indazole substrate to the pre-formed Vilsmeier reagent. Adding POCl₃ to a mixture of DMF and the substrate can lead to uncontrolled reactions and a different product profile.

    • Purification: If isomers do form, they are often difficult to separate. Recrystallization is the preferred method for purification on a large scale. A solvent system like isopropanol/water or ethyl acetate/heptane can be effective. Column chromatography should be reserved for small-scale purification due to cost and solvent usage.

Q3: The reaction work-up is problematic. After quenching, I get an oil or a sticky solid instead of a clean precipitate. How can I improve the isolation?

A: The work-up step involves hydrolyzing the intermediate iminium salt to the final aldehyde, which is a critical and often challenging step.[6]

  • The Chemistry of Hydrolysis: The reaction product prior to work-up is an iminium salt. This species must be carefully hydrolyzed with water to yield the aldehyde. The work-up also serves to neutralize the acidic reaction mixture and remove the DMF and phosphorus-based byproducts.

  • Optimized Work-up Protocol:

    • Cooling: Before quenching, cool the reaction mixture to room temperature or below.

    • Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred vessel containing a mixture of ice and water. This step is highly exothermic and must be done with caution.

    • pH Adjustment: The resulting solution will be highly acidic. Slowly add a base, such as a saturated sodium bicarbonate or sodium carbonate solution, until the pH is neutral (pH ~7-8). The product should precipitate as a solid during this neutralization.

    • Aging: Stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete precipitation and allow for crystal growth. This "aging" step often transforms sticky solids into filterable crystals.

    • Filtration: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a non-polar solvent like heptane or ether to aid in drying.

G start Low or No Yield reagent Was the Vilsmeier reagent prepared under anhydrous conditions with fresh POCl₃? start->reagent temp Was the reaction heated sufficiently (e.g., 50-80 °C)? reagent->temp Yes sol_reagent Solution: Use dry DMF and fresh POCl₃. Prepare reagent at 0-5 °C. reagent->sol_reagent No purity Is the starting material pure? temp->purity Yes sol_temp Solution: Monitor by LCMS and heat to the lowest effective temperature. temp->sol_temp No sol_purity Solution: Recrystallize starting material if necessary. purity->sol_purity No end Problem Resolved purity->end Yes

Caption: Troubleshooting flowchart for low yield.

Section 3: Scale-Up Considerations and Safety

Transitioning the Vilsmeier-Haack reaction from grams to kilograms introduces significant safety and processing challenges.

Q1: How should I manage the significant exotherm from this reaction during scale-up?

A: Both the formation of the Vilsmeier reagent and the subsequent quenching are highly exothermic and require strict temperature control in a large reactor.

ParameterLab Scale (100 mL flask)Pilot Scale (100 L Reactor)Key Considerations for Scale-Up
POCl₃ Addition Manual dropwise addition via funnelMetered addition via pump over 1-2 hoursSlow, subsurface addition is crucial to prevent localized heating.
Heat Transfer Surface area to volume ratio is highSurface area to volume ratio is lowRequires an efficient reactor cooling jacket and potentially internal cooling coils.
Mixing Magnetic stir barOverhead mechanical stirrer (e.g., impeller)Vigorous agitation is necessary to ensure rapid heat dissipation and homogeneity.
Quenching Pouring mixture onto ice"Reverse" addition: slowly transferring the reaction mixture into the quench vessel.The quench vessel must be pre-chilled and have its own cooling and agitation systems.
Q2: What are the primary safety hazards I need to be aware of?
  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing HCl gas. All handling must be done in a well-ventilated fume hood or contained system with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

  • Thermal Runaway: The uncontrolled reaction between POCl₃ and DMF can lead to a dangerous thermal runaway. This underscores the critical importance of slow, controlled addition and efficient cooling. A safety review (e.g., HAZOP) and calorimetric data (e.g., from a Reaction Calorimeter) are highly recommended before attempting a large-scale reaction.

  • Gas Evolution: Both the reaction and the quench can release HCl and other gases. The reactor and quench vessel must be vented to a scrubber system to neutralize acidic vapors.

Section 4: Reference Protocol

This protocol is a representative procedure for a lab scale. All operations should be conducted in a fume hood under an inert atmosphere.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a three-neck, flame-dried round-bottom flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add anhydrous DMF (10 volumes). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Reaction: To the pre-formed Vilsmeier reagent, add Methyl 1H-indazole-5-carboxylate (1.0 equiv.) portion-wise, maintaining the internal temperature below 15 °C.

  • Once the addition is complete, slowly warm the reaction mixture to 60-65 °C and maintain for 2-4 hours, or until reaction completion is confirmed by LCMS.

  • Work-up: Cool the reaction mixture to 20-25 °C. In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water (20 volumes).

  • Slowly pour the reaction mixture into the ice-water slurry.

  • Carefully add a saturated solution of sodium bicarbonate portion-wise until the pH of the slurry reaches 7-8.

  • Stir the slurry for 1-2 hours at room temperature.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 5 volumes) until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford the title compound as a solid. Expected yield: 80-90%.

References

Validation & Comparative

A Comparative Guide to Methyl 3-formyl-1H-indazole-5-carboxylate and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structure, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities.[3][4] While rarely found in nature, synthetic indazole derivatives have proven to be highly effective as anticancer, anti-inflammatory, antibacterial, and anti-HIV agents.[1][3][5] The thermodynamic stability of the 1H-tautomer makes it the predominant form in most biological and chemical contexts.[1][3][4][6] The significance of this "privileged scaffold" is underscored by its presence in several FDA-approved drugs, including the kinase inhibitor Pazopanib and the PARP inhibitor Niraparib.[2][3]

This guide provides a detailed comparison of Methyl 3-formyl-1H-indazole-5-carboxylate with other key indazole derivatives. We will explore their synthesis, structure-activity relationships (SAR), and performance in various biological assays, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound: A Versatile Intermediate

This compound is a key building block in the synthesis of more complex, biologically active molecules.[7][8] The presence of both a formyl group at the 3-position and a methyl carboxylate at the 5-position provides two reactive handles for further chemical modifications. The formyl group (an aldehyde) is particularly useful for creating a variety of functional groups, serving as a precursor for amines, alcohols, and other carbon-carbon bond formations.[9][10][11]

Synthesis

A common synthetic route to 3-formyl-indazole derivatives involves the nitrosation of indoles. This method provides a direct and efficient way to introduce the formyl group at the 3-position of the indazole ring under mild, slightly acidic conditions.[9][10]

Comparative Analysis of Indazole Derivatives

The true power of the indazole scaffold lies in the diverse biological activities that can be achieved through substitution at various positions around the bicyclic ring. This section compares this compound to other important classes of indazole derivatives, highlighting how structural modifications influence their therapeutic applications.

Indazole-3-carboxamides: A Cornerstone for PARP and Kinase Inhibitors

The conversion of the 3-formyl group to a 3-carboxamide is a critical step in the synthesis of many potent enzyme inhibitors.[12] This functional group is a common feature in a number of clinically important drugs.

A prime example is Niraparib , an FDA-approved PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy.[3][13][14] The indazole-3-carboxamide core of Niraparib is crucial for its activity.[13] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[13]

The structure-activity relationship (SAR) studies of indazole-3-carboxamides have shown that the regiochemistry of the amide linker is critical for biological activity. For instance, in the context of calcium-release activated calcium (CRAC) channel blockers, the indazole-3-carboxamide isomer actively inhibits calcium influx, while the reverse amide isomer is inactive.[15]

Table 1: Comparison of Indazole-based PARP Inhibitors

CompoundTargetIC50 (nM)Key Structural Feature
NiraparibPARP-1/23.8 / 2.1Indazole-3-carboxamide
OlaparibPARP-1/25 / 1Phthalazinone carboxamide
RucaparibPARP-1/21.4 / 6.6Indole carboxamide
(S)-XY-05PARP74.5Indazole-7-carboxamide[16]

Note: IC50 values are indicative and can vary between different assays and studies.

Indazole-based Kinase Inhibitors

Indazole derivatives have also been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9][17]

For example, a series of indazole amide derivatives have been developed as potent inhibitors of ERK1/2 kinases.[17] Furthermore, 1,3-disubstituted indazoles have been identified as novel inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key regulator of tumor response to low oxygen levels.[18]

Other Notable Indazole Derivatives

The versatility of the indazole scaffold extends beyond these examples:

  • Indazole Arylsulfonamides: These have been developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), with potential applications in inflammatory diseases.[19]

  • 3-Aminoindazoles: These serve as starting points for the development of potent inhibitors of anaplastic lymphoma kinase (ALK), a target in certain types of cancer.[3]

  • Indazole-based 5-HT3 Antagonists: Granisetron, an indazole derivative, is a widely used antiemetic that functions by blocking serotonin receptors.[1][4]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

This protocol is a generalized procedure based on the principles of indole nitrosation to yield indazole-3-carboxaldehydes.[9][10]

Materials:

  • Substituted Indole

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted indole in a mixture of acetic acid and water.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for coupling 1H-indazole-3-carboxylic acid with various amines to form carboxamides.[12]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Amine of choice

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT, EDC·HCl, and TEA.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts

Synthetic Workflow for Indazole Derivatives

G Indole Substituted Indole Nitrosation Nitrosation (NaNO₂, AcOH) Indole->Nitrosation Indazole_aldehyde Methyl 3-formyl-1H- indazole-5-carboxylate Nitrosation->Indazole_aldehyde Oxidation Oxidation (e.g., KMnO₄) Indazole_aldehyde->Oxidation Indazole_acid 1H-Indazole-3-carboxylic acid Oxidation->Indazole_acid Amide_coupling Amide Coupling (EDC, HOBT, Amine) Indazole_acid->Amide_coupling Indazole_carboxamide Indazole-3-carboxamide Derivative Amide_coupling->Indazole_carboxamide Further_functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Indazole_carboxamide->Further_functionalization Final_compound Biologically Active Indazole Derivative Further_functionalization->Final_compound

Caption: General synthetic workflow from substituted indoles to biologically active indazole derivatives.

PARP Inhibition and Synthetic Lethality Pathway

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER recruits SSB2 Single-Strand Break (SSB) PARP2 PARP Enzyme SSB2->PARP2 PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP2 inhibits DSB Double-Strand Break (DSB) at replication fork PARP2->DSB leads to HRR Homologous Recombination Repair (HRR) - Defective DSB->HRR cannot repair Cell_death Cell Death (Apoptosis) HRR->Cell_death results in

References

Comparative analysis of "Methyl 3-formyl-1H-indazole-5-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formyl-1H-indazole-5-carboxylate is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.

Introduction to Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered in this guide:

  • Route A: Electrophilic Formylation of a Precursor. This approach involves the introduction of a formyl group at the C3 position of a pre-functionalized indazole core, specifically Methyl 1H-indazole-5-carboxylate. The Vilsmeier-Haack reaction is the most common method for such transformations.

  • Route B: Oxidation of a Methyl Group. This strategy relies on the oxidation of a methyl group at the C3 position of a suitable precursor, namely Methyl 3-methyl-1H-indazole-5-carboxylate, to the desired aldehyde. The Riley oxidation, utilizing selenium dioxide, is a well-established method for this type of conversion.

This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of these two routes, providing the necessary data for researchers to make informed decisions for their synthetic campaigns.

Route A: Vilsmeier-Haack Formylation of Methyl 1H-indazole-5-carboxylate

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][4] This electrophilic species then attacks the electron-rich indazole ring to introduce the formyl group.

Mechanistic Considerations and Regioselectivity

The mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then undergoes electrophilic aromatic substitution on the indazole ring. For 1H-indazoles, the C3 position is generally the most nucleophilic and thus the preferred site of electrophilic attack. However, the regioselectivity can be influenced by the nature and position of substituents on the indazole ring, as well as the reaction conditions. It is crucial to note that direct Vilsmeier-Haack formylation at the C3 position of indazoles has been reported to be ineffective in some cases, potentially leading to low yields or complex product mixtures.[5] This highlights a key challenge of this synthetic route.

A potential alternative to the classical Vilsmeier-Haack conditions for achieving C3 formylation involves the use of Selectfluor under microwave-assisted conditions with DMSO as the formylating agent, which has shown success for 2H-indazoles.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized protocol for the Vilsmeier-Haack formylation of an indazole derivative. Optimization of stoichiometry, temperature, and reaction time is often necessary for a specific substrate.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 1H-indazole-5-carboxylate in the chosen solvent (DCM or DCE), cool the mixture to 0 °C in an ice bath.

  • In a separate flask, slowly add POCl₃ to an equimolar amount of DMF at 0 °C to pre-form the Vilsmeier reagent.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of the indazole derivative, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][7]

Data Summary: Vilsmeier-Haack Formylation
ParameterDetailsReference
Starting Material Methyl 1H-indazole-5-carboxylateN/A
Reagents POCl₃, DMF[1][4]
Solvent Dichloromethane or 1,2-Dichloroethane[8]
Temperature 0 °C to reflux[8]
Reaction Time 3-18 hours (substrate dependent)[8]
Reported Yields Variable, potentially low for C3-formylation of 1H-indazoles[5]

Route B: Oxidation of Methyl 3-methyl-1H-indazole-5-carboxylate

This alternative strategy involves the synthesis of a 3-methylindazole precursor followed by its selective oxidation to the corresponding aldehyde. This approach circumvents the potential regioselectivity and reactivity issues associated with the direct formylation of the indazole C3 position.

Synthesis of the Precursor: Methyl 3-methyl-1H-indazole-5-carboxylate

The starting material for this route, Methyl 3-methyl-1H-indazole-5-carboxylate, can be prepared in two steps from the commercially available 3-Methyl-1H-indazole-5-carboxylic acid.[9][10]

  • Esterification: The carboxylic acid is first converted to its methyl ester. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[9][11]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Methyl-1H-indazole-5-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3-Methyl-1H-indazole-5-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude Methyl 3-methyl-1H-indazole-5-carboxylate, which can be purified by recrystallization or column chromatography.

Oxidation of the Methyl Group: The Riley Oxidation

The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl and methylene groups, such as those in allylic or benzylic positions, to carbonyl compounds.[12][13][14] The methyl group at the C3 position of the indazole ring is analogous to a benzylic methyl group and is therefore a suitable substrate for this reaction. The use of a co-oxidant, such as tert-butyl hydroperoxide (TBHP), can improve the efficiency and selectivity of the reaction, often allowing for the use of catalytic amounts of the toxic selenium reagent.[15][16]

Mechanistic Considerations:

The mechanism of the Riley oxidation is believed to involve an ene reaction between the substrate and SeO₂, followed by a[4][17]-sigmatropic rearrangement and subsequent decomposition to the aldehyde and elemental selenium.[13][14] A key advantage of this method is its potential for high chemoselectivity, targeting the activated methyl group while leaving other functional groups, such as the ester, intact. However, over-oxidation to the carboxylic acid can be a potential side reaction.[18]

Experimental Protocol: Riley Oxidation

Materials:

  • Methyl 3-methyl-1H-indazole-5-carboxylate

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP) (optional, for catalytic version)

  • Dioxane or other suitable solvent

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 3-methyl-1H-indazole-5-carboxylate in a suitable solvent such as dioxane.

  • Add selenium dioxide (stoichiometric or catalytic amount if using a co-oxidant).

  • If using a catalytic amount of SeO₂, add the co-oxidant (e.g., TBHP).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the precipitated elemental selenium.

  • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[19]

Data Summary: Oxidation Route
ParameterDetailsReference
Starting Material Methyl 3-methyl-1H-indazole-5-carboxylateN/A
Reagents Selenium dioxide (SeO₂), optionally with a co-oxidant like TBHP[12][13][15][16]
Solvent Dioxane[19]
Temperature Reflux[19]
Reaction Time Varies, typically several hours[19]
Reported Yields Moderate to good, depending on substrate and conditions[18][20]

Comparative Analysis

FeatureRoute A: Vilsmeier-Haack FormylationRoute B: Oxidation of Methyl Group
Number of Steps 1 (from Methyl 1H-indazole-5-carboxylate)2 (from 3-Methyl-1H-indazole-5-carboxylic acid)
Starting Material Availability Methyl 1H-indazole-5-carboxylate is commercially available.3-Methyl-1H-indazole-5-carboxylic acid is commercially available.[9][10]
Key Challenges Potential for low yields and poor regioselectivity at the C3 position of 1H-indazoles.[5]Two-step process; handling of toxic selenium dioxide; potential for over-oxidation.[12][18]
Potential Advantages Potentially more atom-economical if successful.More reliable and predictable regioselectivity for C3 functionalization.
Reagent Toxicity POCl₃ is corrosive and reacts violently with water.Selenium dioxide and its byproducts are highly toxic.[12]
Purification Column chromatography is typically required to separate the product from unreacted starting material and potential regioisomers.[6][7]Filtration to remove selenium, followed by column chromatography to separate the aldehyde from any over-oxidized carboxylic acid or unreacted starting material.[19]

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route A (Vilsmeier-Haack Formylation) is a more direct, one-step approach from a commercially available starting material. However, the reported difficulties in achieving efficient C3-formylation of 1H-indazoles make this route higher risk, potentially leading to low yields and complex purification. This route may be more suitable for small-scale exploratory synthesis where a rapid, albeit potentially low-yielding, access to the target molecule is desired. Further investigation into modified Vilsmeier-Haack conditions or alternative formylating agents would be necessary to establish a robust protocol.

Route B (Oxidation of a Methyl Group) , while being a two-step process, offers a more predictable and likely higher-yielding pathway. The synthesis of the 3-methyl precursor is straightforward, and the Riley oxidation is a well-established method for the desired transformation. The key challenges lie in the handling of toxic selenium reagents and the potential for over-oxidation, which can be mitigated by careful control of reaction conditions and the use of co-oxidants. For larger-scale synthesis where yield and purity are critical, Route B is the recommended approach.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the available resources, and the tolerance for process optimization. This guide provides the foundational information to make an informed decision and to embark on the successful synthesis of this valuable building block.

Visualizing the Synthetic Workflows

To further clarify the discussed synthetic strategies, the following diagrams illustrate the workflows for both Route A and Route B.

Route_A start Methyl 1H-indazole-5-carboxylate reagents Vilsmeier-Haack Reagents (POCl₃, DMF) start->reagents product This compound reagents->product caption Workflow for Route A: Vilsmeier-Haack Formylation.

Caption: Workflow for Route A: Vilsmeier-Haack Formylation.

Route_B start 3-Methyl-1H-indazole-5-carboxylic acid esterification Esterification (MeOH, H₂SO₄) start->esterification intermediate Methyl 3-methyl-1H-indazole-5-carboxylate esterification->intermediate oxidation Riley Oxidation (SeO₂) intermediate->oxidation product This compound oxidation->product caption Workflow for Route B: Oxidation of a Methyl Group.

Caption: Workflow for Route B: Oxidation of a Methyl Group.

References

A Senior Application Scientist's Guide to the HPLC Validation of Methyl 3-formyl-1H-indazole-5-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of purity for starting materials and intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific outcomes. In this guide, we delve into the critical validation of "Methyl 3-formyl-1H-indazole-5-carboxylate," a key building block in medicinal chemistry. We will objectively compare the performance of this product from different hypothetical sources and provide the supporting experimental data and methodologies to empower you to implement robust purity assessments in your own laboratories.

The Imperative of Purity in Drug Discovery

Indazole derivatives are a prominent class of heterocyclic compounds widely explored for their therapeutic potential, including anti-cancer and anti-inflammatory activities.[1] "this compound" serves as a crucial intermediate in the synthesis of these complex molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to aberrant biological activity, the formation of toxic byproducts, or the failure of complex synthetic steps. Therefore, a validated, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering the resolution and sensitivity required for this critical task.[2]

A Comparative Analysis: Not All Sources Are Created Equal

To illustrate the importance of a validated HPLC method, we present a comparative purity analysis of "this compound" obtained from two hypothetical suppliers: Supplier A and Supplier B. This comparison will be based on a rigorously validated HPLC method, the details of which are provided in the subsequent sections.

Table 1: Comparative Purity Analysis of this compound from Supplier A and Supplier B

ParameterSupplier ASupplier BAcceptance Criteria
Appearance White to off-white crystalline powderYellowish powderWhite to off-white crystalline powder
Purity by HPLC (% Area) 99.8%97.5%≥ 99.5%
Largest Individual Impurity (% Area) 0.08% (at RRT 1.2)1.2% (at RRT 0.8)≤ 0.1%
Total Impurities (% Area) 0.2%2.5%≤ 0.5%
Water Content (Karl Fischer) 0.15%0.8%≤ 0.5%
Residual Solvents (GC-HS) Methanol: 250 ppm, DCM: 50 ppmMethanol: 1500 ppm, DCM: 300 ppmMethanol: ≤ 3000 ppm, DCM: ≤ 600 ppm

As the data clearly indicates, the material from Supplier A demonstrates superior purity, meeting all predefined acceptance criteria. In contrast, the product from Supplier B exhibits a lower main peak purity and a significant impurity at a relative retention time (RRT) of 0.8, exceeding the acceptable limit for individual impurities. This underscores the necessity of in-house verification of purity, regardless of the certificate of analysis provided by the supplier.

The Analytical Approach: A Validated, Stability-Indicating HPLC Method

The cornerstone of our comparative analysis is a meticulously developed and validated reverse-phase HPLC (RP-HPLC) method. The development of this method was guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for the intended purpose.

Experimental Protocol: HPLC Method for Purity Determination

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of "this compound" reference standard and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solutions from Supplier A and Supplier B in the same manner as the standard solution.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the HPLC method was performed in accordance with ICH Q2(R2) guidelines to establish its performance characteristics.[1]

Specificity and Forced Degradation:

To ensure the method is stability-indicating, forced degradation studies were conducted.[3][4][5] A sample of "this compound" was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

The HPLC analysis of the stressed samples demonstrated significant degradation under hydrolytic and oxidative conditions, with the degradation products being well-resolved from the main peak. This confirms the method's ability to separate the analyte from its potential degradation products and impurities.

Table 2: Summary of Method Validation Parameters

Validation ParameterResultsAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.05 - 1.0 mg/mLAppropriate for intended use
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.3%≤ 1.0%
- Intermediate Precision0.5%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mLReportable
Robustness No significant impact on results from minor variations in flow rate, column temperature, and mobile phase composition.System suitability parameters met under all varied conditions.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical framework for purity validation.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Reporting prep_std Prepare Reference Standard Solution hplc_analysis Inject and Run HPLC Sequence prep_std->hplc_analysis prep_spl Prepare Sample Solutions (Supplier A & B) prep_spl->hplc_analysis prep_stress Prepare Forced Degradation Samples prep_stress->hplc_analysis process_data Process Chromatographic Data hplc_analysis->process_data specificity Specificity (Forced Degradation) process_data->specificity linearity Linearity & Range process_data->linearity accuracy Accuracy process_data->accuracy precision Precision process_data->precision lod_loq LOD & LOQ process_data->lod_loq robustness Robustness process_data->robustness report Generate Purity Report and Validation Summary specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Experimental workflow for HPLC method validation.

Purity_Assessment_Logic start Start Purity Assessment run_hplc Run Validated HPLC Method start->run_hplc check_purity Purity ≥ 99.5%? run_hplc->check_purity check_impurities Individual Impurity ≤ 0.1%? check_purity->check_impurities Yes fail Material Fails Specification check_purity->fail No pass Material Meets Specification check_impurities->pass Yes check_impurities->fail No

Caption: Logical flow for purity assessment.

Conclusion: A Commitment to Scientific Integrity

The validation of "this compound" purity by HPLC is a critical step in ensuring the quality and consistency of research and development in the pharmaceutical industry. This guide has provided a comprehensive framework for establishing a robust, stability-indicating HPLC method and has demonstrated its application in a comparative analysis of materials from different suppliers. By adhering to rigorous validation protocols and employing sound scientific principles, researchers can have confidence in the integrity of their starting materials, paving the way for more reliable and impactful scientific discoveries.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. In this comprehensive guide, we delve into the spectroscopic analysis of Methyl 3-formyl-1H-indazole-5-carboxylate, a molecule of interest in medicinal chemistry. This guide will not only present the expected spectroscopic data but will also provide the experimental rationale and detailed protocols for its confirmation, embodying the principles of expertise, trustworthiness, and authoritative scientific grounding.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise substitution pattern on the indazole ring is critical for its pharmacological profile, making accurate structural elucidation paramount. This guide provides a comparative analysis of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify and characterize this molecule.

Predicted Spectroscopic Profile of this compound

Due to the limited availability of published spectra for this specific molecule, this section provides a predicted spectroscopic profile based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This predictive approach is a common practice in chemical research and serves as a powerful tool for guiding experimental work.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each proton in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, influenced by the electron-withdrawing effects of the formyl and carboxylate groups and the aromatic nature of the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH~13.0 - 14.0broad singlet-The acidic proton on the indazole nitrogen is typically deshielded and appears as a broad signal.
CHO~10.0 - 10.5singlet-The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group.
H-4~8.2 - 8.4doublet~8.5This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift.
H-6~7.8 - 8.0doublet of doublets~8.5, ~1.5This proton is coupled to both H-7 and H-4.
H-7~7.6 - 7.8doublet~8.5This proton is part of the benzenoid ring of the indazole.
OCH₃~3.9 - 4.1singlet-The methyl protons of the ester group will appear as a singlet in a typical range for methyl esters.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (aldehyde)~190 - 195The carbonyl carbon of the aldehyde is significantly deshielded.
C=O (ester)~165 - 170The carbonyl carbon of the ester appears at a characteristic downfield position.
C-3~140 - 145The carbon bearing the formyl group will be deshielded.
C-5~125 - 130The carbon bearing the carboxylate group.
C-7a~140 - 145Bridgehead carbon of the indazole ring.
C-3a~120 - 125Bridgehead carbon of the indazole ring.
C-4~122 - 127Aromatic carbon ortho to the carboxylate group.
C-6~120 - 125Aromatic carbon.
C-7~110 - 115Aromatic carbon.
OCH₃~52 - 55The methyl carbon of the ester group.
Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the key functional groups in the molecule: the N-H bond, the two carbonyl groups (aldehyde and ester), and the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch3200 - 3400Medium, broadCharacteristic of the N-H bond in the indazole ring.[1]
C-H stretch (aromatic)3000 - 3100MediumTypical for C-H bonds in an aromatic ring.[2]
C=O stretch (aldehyde)1690 - 1715StrongThe carbonyl stretch of the aromatic aldehyde.[3][4]
C=O stretch (ester)1710 - 1730StrongThe carbonyl stretch of the aromatic ester.[5][6]
C=C stretch (aromatic)1450 - 1600Medium to strongCharacteristic of the aromatic ring system.[2]
C-O stretch (ester)1200 - 1300StrongThe C-O single bond stretch of the ester group.[5]
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈N₂O₃), the expected exact mass is approximately 204.0535 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key predicted fragments include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M-31]⁺.

  • Loss of the formyl group (-CHO): This would lead to a fragment at m/z [M-29]⁺.

  • Decarboxylation of the ester: Loss of the carbomethoxy group (-COOCH₃) would produce a fragment at m/z [M-59]⁺.

  • Cleavage of the indazole ring: This can lead to a variety of smaller fragments characteristic of the indazole core.

Experimental Protocols for Structural Confirmation

To validate the predicted spectroscopic data, the following detailed experimental protocols should be followed. These protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 1. Experimental workflow for NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • DEPT-135 Experiment:

    • Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR signals. In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy

Figure 2. Experimental workflow for IR spectroscopy.

Step-by-Step Protocol:

  • Instrumentation:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples, requiring minimal sample preparation.

  • Sample Preparation:

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline corrected and the significant absorption bands should be labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)

Figure 3. Experimental workflow for Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in both positive and negative ion modes using electrospray ionization (ESI) to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Alternatively, for fragmentation analysis, use electron ionization (EI) if the sample is sufficiently volatile.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition of the molecule.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which will provide further structural confirmation.

Comparative Analysis with Alternative Structures

To further enhance the confidence in the structural assignment, it is crucial to compare the obtained spectroscopic data with that of potential isomers or related compounds. For instance, the position of the formyl and carboxylate groups on the indazole ring significantly influences the spectroscopic properties.

  • Isomeric Comparison: The ¹H NMR spectrum is particularly powerful for distinguishing between isomers. For example, if the formyl group were at the 6-position instead of the 3-position, the chemical shift and coupling pattern of the aromatic protons would be distinctly different.

  • Comparison with Precursors: Comparing the spectra of the final product with those of the starting materials and key intermediates can provide definitive evidence for the success of the chemical transformation.

By systematically applying these spectroscopic techniques and analytical principles, researchers can achieve a high level of confidence in the structural confirmation of this compound, a critical step in the advancement of drug discovery and development programs.

References

A Comparative Guide to the Cross-Reactivity of Methyl 3-formyl-1H-indazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged" structure in the development of targeted therapeutics, most notably protein kinase inhibitors.[1] Derivatives of Methyl 3-formyl-1H-indazole-5-carboxylate are of particular interest for their potential to modulate kinase activity, a critical component in cellular signaling and disease progression.[2][3] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Undesirable off-target activity, or cross-reactivity, can lead to toxicity or confound experimental results, making a thorough understanding of a compound's selectivity profile paramount.

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel indazole-based kinase inhibitors. We will compare the hypothetical selectivity profiles of three representative derivatives of the parent scaffold, detailing the essential biochemical and cellular methodologies required for a robust assessment. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to characterize and optimize the next generation of targeted therapies.

The Indazole Scaffold and the Challenge of Kinase Selectivity

Indazole-containing compounds have given rise to several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2] Their success stems from the scaffold's ability to mimic the adenine hinge-binding region of ATP, allowing for competitive inhibition of kinase activity.[3] The primary challenge, however, lies in the profound conservation of the ATP-binding site across the more than 500 kinases in the human kinome.[4] This structural similarity is the fundamental reason why achieving inhibitor selectivity is so difficult, often leading to broad cross-reactivity.[5][6]

An inhibitor's cross-reactivity profile defines its "polypharmacology." While sometimes beneficial, unintended off-target interactions are a major source of clinical toxicity. Therefore, early and comprehensive profiling is not just a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic potential.

Comparative Cross-Reactivity Profiles: An Illustrative Analysis

To demonstrate how structural modifications can influence selectivity, we present hypothetical but plausible data for three derivatives. These compounds are screened at a single concentration (1 µM) against a representative panel of kinases to identify potential off-target interactions.

  • Derivative A: this compound (the parent scaffold).

  • Derivative B: (5-(methoxycarbonyl)-1H-indazol-3-yl)methanamine (a reductive amination product, exploring changes in the key formyl interaction group).

  • Derivative C: Methyl 3-((4-tert-butylphenyl)amino)methyl)-1H-indazole-5-carboxylate (a derivative with a bulky substituent, designed to probe steric hindrance for improved selectivity).

Table 1: Kinase Inhibition Profile at 1 µM Concentration (% Inhibition)

Kinase Target Primary Target: AURKA Off-Target: VEGFR2 Off-Target: CDK2 Off-Target: SRC Off-Target: p38α
Derivative A 95% 88% 75% 45% 30%
Derivative B 92% 85% 68% 40% 25%

| Derivative C | 98% | 35% | 25% | 10% | 5% |

Table 2: Potency (IC₅₀) Against Key Targets

Compound AURKA IC₅₀ (nM) VEGFR2 IC₅₀ (nM) CDK2 IC₅₀ (nM)
Derivative A 50 85 250
Derivative B 65 110 310

| Derivative C | 40 | >1000 | >5000 |

Interpretation: This illustrative data suggests that while the parent scaffold (A) and its simple amine derivative (B) are potent against the primary target (Aurora Kinase A), they suffer from significant cross-reactivity against VEGFR2 and CDK2. In contrast, the addition of a bulky tert-butylphenyl group (Derivative C) dramatically improves selectivity. This modification likely creates steric clashes in the more constrained ATP-binding pockets of off-target kinases while being accommodated by the target kinase, a common strategy in rational drug design.[7]

Methodologies for Comprehensive Cross-Reactivity Assessment

A robust evaluation of inhibitor selectivity requires a multi-faceted approach, combining high-throughput biochemical screening with targeted cell-based validation. This cascade ensures that data is generated in both isolated, controlled systems and the complex, native environment of the cell.

Workflow for Kinase Inhibitor Profiling

The following diagram outlines a standard workflow for moving from initial high-throughput screening to detailed cellular characterization.

Caption: Experimental workflow for kinase inhibitor cross-reactivity studies.

Biochemical (In Vitro) Assays

Biochemical assays utilize purified, recombinant enzymes and are essential for initial, broad screening against hundreds of kinases.[8][9]

Protocol 1: Large-Scale Competition Binding Assay (e.g., KINOMEscan®)

  • Principle: This technology measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. It does not measure enzymatic activity but rather the thermodynamic binding affinity (Kd).[10][11] This approach is ATP-independent, avoiding complications from varying ATP concentrations.[10]

  • Step-by-Step Methodology:

    • Compound Preparation: Solubilize the test compound (e.g., Derivative A, B, or C) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Plate Preparation: Prepare serial dilutions of the compound stock. For a single-point screen, prepare a working solution that will yield a final concentration of 1 µM in the assay.

    • Binding Reaction: In each well of a multi-well plate containing a specific kinase-phage construct, add the test compound and an immobilized, active-site directed ligand.

    • Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.

    • Quantification: Use quantitative PCR (qPCR) to measure the amount of kinase-phage construct that remains bound to the immobilized ligand. A potent inhibitor will displace the construct, resulting in a lower qPCR signal.

    • Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control. For dose-response experiments, fit the data to a sigmoidal curve to determine the dissociation constant (Kd).[10]

Protocol 2: Activity-Based Luminescent Assay (e.g., ADP-Glo™)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[12] It directly measures functional inhibition. The choice of ATP concentration is critical; performing the assay at the Km for ATP provides a standardized condition for comparing inhibitor potency (IC₅₀).[13]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 2X solutions of the test inhibitor and 2X solutions of the kinase in reaction buffer. Prepare a 4X solution of the substrate/ATP mixture, with ATP at its Km concentration for the specific kinase.[14]

    • Kinase Reaction: In a 384-well plate, add the 2X inhibitor solution (or DMSO for control). Add the 2X kinase solution to all wells.

    • Initiation: Add the 4X substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • ADP-Glo Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes.

    • Measurement: Read the luminescence on a plate reader. A potent inhibitor will result in less ADP production and thus a lower signal.

    • Data Analysis: Normalize data to positive (no enzyme) and negative (DMSO vehicle) controls. For dose-response curves, plot the percent inhibition against the log of inhibitor concentration to calculate the IC₅₀ value.

Cell-Based (In Situ) Assays

Cell-based assays are essential for validating biochemical hits. They provide crucial information on how a compound behaves in a physiological context, accounting for factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations (~1-10 mM).[5][15]

Protocol 3: Cellular Target Engagement (e.g., NanoBRET™)

  • Principle: This technology measures compound binding to a target protein within living cells. The target kinase is expressed as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds the kinase is added to the cells. When a test compound enters the cell and binds the kinase, it displaces the tracer, disrupting the Bioluminescence Resonance Energy Transfer (BRET) signal.[16]

  • Step-by-Step Methodology:

    • Cell Preparation: Plate HEK293 cells (or another suitable cell line) in a 96-well plate. Transiently transfect the cells with a plasmid encoding the kinase-NanoLuc fusion protein.

    • Compound Treatment: Prepare serial dilutions of the test compound. Add the dilutions to the cells and incubate to allow for cell entry and target binding.

    • Tracer Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

    • Signal Measurement: Read the plate on a luminometer equipped with two filters to detect both the donor (luciferase) and acceptor (tracer) signals simultaneously.

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Synthesizing the Data: A Decision-Making Framework

Interpreting cross-reactivity data is not always straightforward. A compound may show high potency in a biochemical assay but be inactive in cells due to poor permeability.[5] Conversely, some interactions are only revealed in a cellular context.[15] A holistic assessment is required.

G DataIn Biochemical Data (Kd, IC₅₀) + Cellular Data (IC₅₀) Decision1 Is Biochemical Potency High? (e.g., <100 nM) DataIn->Decision1 Decision2 Is Cellular Potency High? (e.g., <1 µM) Decision1->Decision2 Yes Output_Discard Discard or Re-evaluate Target Decision1->Output_Discard No Decision3 Is Selectivity Acceptable? (e.g., >30-fold vs. key off-targets) Decision2->Decision3 Yes Output_Permeability Optimization Needed: Improve Cell Permeability Decision2->Output_Permeability No Output_Good Promising Lead Candidate (Proceed to Advanced Studies) Decision3->Output_Good Yes Output_Selectivity Optimization Needed: Improve Selectivity Decision3->Output_Selectivity No

Caption: Logic flowchart for interpreting cross-reactivity data.

Conclusion and Future Perspectives

The systematic evaluation of cross-reactivity is a non-negotiable component of kinase inhibitor drug discovery. For derivatives of this compound, this process involves a tiered approach:

  • Broad Biochemical Screening: To identify the full spectrum of potential on- and off-targets.

  • Cellular Target Engagement: To confirm that the compound can reach and bind its intended target in a physiological environment.

  • Functional Cellular Assays: To ensure that target binding translates into the desired biological effect (e.g., inhibition of a signaling pathway).[4]

The illustrative data presented herein for Derivatives A, B, and C underscores how minor chemical modifications can profoundly impact a compound's selectivity profile. By employing the robust biochemical and cellular protocols detailed in this guide, researchers can make well-informed decisions, prioritizing compounds with the highest potential for efficacy and the lowest risk of off-target toxicity for further preclinical and clinical development.[4]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-formyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug discovery and development, our focus is often centered on the synthesis and application of novel compounds like Methyl 3-formyl-1H-indazole-5-carboxylate. This molecule, with its substituted indazole core, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to equip laboratory personnel with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of our team and the protection of our environment. The procedures outlined herein are grounded in established regulatory frameworks and best practices, reflecting a commitment to scientific integrity and operational excellence.

Hazard Identification and Risk Assessment

Based on SDS information for similar indazole carboxylates and related structures, we can anticipate the following hazard profile.[4][5][6][7]

Potential Hazard GHS Classification (Inferred) Rationale and Precautionary Action
Acute Oral Toxicity Category 4 (Harmful if swallowed)The indazole core is present in many biologically active molecules.[2][3] Accidental ingestion could be harmful. Action: Do not eat, drink, or smoke when handling.[4] Wash hands thoroughly after use.
Skin Irritation Category 2 (Causes skin irritation)Aromatic and heterocyclic compounds can frequently cause skin irritation. Action: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
Eye Irritation Category 2A (Causes serious eye irritation)As a solid powder, the compound poses a significant risk of eye contact, leading to serious irritation. Action: Wear OSHA-approved safety glasses or chemical goggles.[5] Ensure eyewash stations are accessible.
Respiratory Irritation Category 3 (May cause respiratory irritation)Fine powders can be easily inhaled, irritating the respiratory tract. Action: Handle in a well-ventilated area, preferably within a certified chemical fume hood, especially when transferring solid material.[5]

Incompatibility: Avoid mixing with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or exothermic reactions.[5][8]

Core Principles of Compliant Chemical Waste Management

All chemical waste disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA).[9][10] Adherence to these principles is not optional; it is a legal and ethical obligation.

  • Segregation is Paramount: Never mix incompatible waste streams.[8][9] this compound waste should be collected in a dedicated container, separate from acids, bases, and oxidizers.[8]

  • Container Integrity: Waste containers must be in good condition, made of a material chemically compatible with the waste (e.g., HDPE or glass for solids and solutions), and always kept securely closed except when adding waste.[8][9]

  • Labeling is Non-Negotiable: Every waste container must be accurately and clearly labeled the moment the first drop of waste is added. The EPA's hazardous waste program mandates specific labeling elements.[9][11]

  • Point of Generation: Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA) under the control of laboratory personnel.[8][9]

Step-by-Step Disposal Protocol for this compound

This protocol addresses the different forms of waste you may generate.

Unused or Expired Solid Compound
  • Do Not Discard as Normal Trash: This compound is considered hazardous chemical waste.

  • Containerize: Place the original container, or the solid waste itself, into a larger, sealable, and compatible waste container (e.g., a wide-mouth poly bottle).

  • Label: Affix a "Hazardous Waste" label to the outer container.

  • Complete the Label:

    • Write the full chemical name: "this compound". Do not use abbreviations.[9]

    • List all constituents if it's a mixture.

    • Indicate the hazards: "Toxic," "Irritant."

    • Record the accumulation start date.

    • Provide your name, lab number, and contact information.

  • Store: Place the labeled container in your designated SAA.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department for disposal.

Contaminated Labware and Personal Protective Equipment (PPE)

This includes items like weighing paper, disposable spatulas, gloves, and bench paper that have come into direct contact with the solid compound.

  • Segregate: Collect all contaminated solid waste in a dedicated, lined container or a heavy-duty, sealable plastic bag.

  • Label: Clearly label the bag or container as "Hazardous Waste."

  • Complete the Label:

    • List the contaminant: "Solid Waste contaminated with this compound."

    • Indicate hazards: "Toxic," "Irritant."

    • Record the accumulation start date and PI information.

  • Store and Dispose: Place the container in the SAA and arrange for pickup through your EHS office.

Solutions Containing this compound

This applies to reaction mixtures, mother liquors from crystallization, or solutions from extraction processes.

  • Prohibition: DO NOT dispose of this waste down the drain.[9] This is a violation of federal regulations. Evaporation in a fume hood is also strictly prohibited.[8]

  • Select a Container: Choose a sealable, chemically compatible liquid waste container (e.g., a glass or solvent-safe plastic bottle). Ensure it has a screw-top cap in good condition.[8]

  • Label: Affix a "Hazardous Waste" label.

  • Complete the Label:

    • List all chemical constituents by their full name, including solvents (e.g., "Methanol," "Ethyl Acetate") and the solute ("this compound").

    • Estimate and list the percentage of each component.

    • Check off all applicable hazard boxes (e.g., "Flammable" if in a flammable solvent, "Toxic").

    • Fill in all required generator information (name, lab, date).

  • Containment and Storage: Keep the container sealed and place it in a secondary containment bin within your SAA.[9] Do not fill the container beyond 90% capacity to allow for expansion.[10]

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your EHS), contact EHS for disposal.[9][12]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_waste_type 1. Determine Waste Form cluster_actions 2. Execute Disposal Protocol cluster_final 3. Final Steps start Identify Waste Containing This compound is_solid Solid? start->is_solid is_liquid Liquid/Solution? start->is_liquid is_labware Contaminated Labware/PPE? start->is_labware container_solid Select compatible, sealable solid waste container. is_solid->container_solid Yes container_liquid Select compatible, sealable liquid waste container. (Do not exceed 90% capacity) is_liquid->container_liquid Yes container_labware Use a dedicated, lined bin or heavy-duty waste bag. is_labware->container_labware Yes label_waste Affix 'Hazardous Waste' Label. Specify full chemical names, hazards, date, and PI info. container_solid->label_waste container_liquid->label_waste container_labware->label_waste store_saa Store sealed container in secondary containment within the designated Satellite Accumulation Area (SAA). label_waste->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store_saa->contact_ehs

Caption: Waste Disposal Decision Workflow

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. Respiratory protection may be required for larger spills.

  • Clean-up: Gently sweep the solid material into a dustpan or use absorbent pads to collect it. Avoid generating dust. Place the collected material and all cleaning supplies into a sealed bag or container.

  • Dispose: Label the container as "Hazardous Waste" (detailing the contents) and place it in the SAA for EHS pickup.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

References

Navigating the Safe Handling of Methyl 3-formyl-1H-indazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Methyl 3-formyl-1H-indazole-5-carboxylate, a heterocyclic aromatic aldehyde, hold significant promise. However, realizing their full potential necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Handling Checklist

Before commencing any work with this compound, ensure the following measures are in place:

  • Engineering Controls : All manipulations of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A complete ensemble of appropriate PPE is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves, and safety goggles.

  • Emergency Preparedness : An eyewash station and safety shower must be readily accessible. All personnel should be familiar with their locations and operation.

  • Waste Disposal : A designated and properly labeled hazardous waste container must be available in the work area.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to preventing exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use.[2]
Eyes Safety gogglesProvides a complete seal around the eyes to protect against dust particles and potential splashes.[2]
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities.[2]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[3]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[2][3]

PPE_Selection_Workflow start Start: Handling this compound engineering_controls Work in a certified chemical fume hood? start->engineering_controls handle_in_hood Proceed with handling in fume hood engineering_controls->handle_in_hood Yes respirator_needed Don NIOSH-approved respirator engineering_controls->respirator_needed No ppe_check Inspect all PPE for integrity handle_in_hood->ppe_check respirator_needed->ppe_check don_lab_coat Don laboratory coat ppe_check->don_lab_coat don_gloves Don chemical-resistant gloves (Nitrile/Neoprene) don_eyewear Don safety goggles don_gloves->don_eyewear face_shield_q Splash hazard or large quantity? don_eyewear->face_shield_q don_face_shield Don face shield over goggles face_shield_q->don_face_shield Yes proceed_handling Proceed with handling the compound face_shield_q->proceed_handling No don_face_shield->proceed_handling don_lab_coat->don_gloves

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing risk.

1. Preparation and Engineering Controls:

  • All work with solid this compound must be conducted within a certified chemical fume hood.

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • To prevent the generation of dust, handle the solid material with care. Use spatulas and other appropriate tools for transfers.

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • For larger spills, or if you are not comfortable handling the spill, evacuate the area and notify your institution's environmental health and safety department.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : All waste containing this compound, including excess material, contaminated gloves, and weighing papers, should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Container Labeling : The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Disposal Protocol : Arrange for the disposal of the hazardous waste through your institution's established waste management program. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formyl-1H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formyl-1H-indazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.